Product packaging for 4-Hydroxylonchocarpin(Cat. No.:CAS No. 56083-03-5)

4-Hydroxylonchocarpin

Cat. No.: B017340
CAS No.: 56083-03-5
M. Wt: 322.4 g/mol
InChI Key: IQHPDUUSMBMDGN-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isobavachromene has been reported in Mundulea sericea, Dorstenia dinklagei, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B017340 4-Hydroxylonchocarpin CAS No. 56083-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPDUUSMBMDGN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56083-03-5
Record name 4-Hydroxylonchocarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYLONCHOCARPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling 4-Hydroxylonchocarpin: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxylonchocarpin, a prenylated chalcone, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and multifaceted pharmacological effects. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following data is compiled from public databases and is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₈O₄[1]
Molecular Weight322.36 g/mol [1]
IUPAC Name(E)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1]
CAS Number56083-03-5[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹³C NMRSpectral data available in public databases.[1]
Mass SpectrometryPrecursor m/z: 321.1132 [M-H]⁻. Key fragment ions observed at m/z 119.0490, 201.0552, 157.0649.[1]

Experimental Protocols

Extraction and Isolation from Natural Sources (General Procedure)

While a specific, detailed protocol for the first isolation of this compound is not available, a general method for the extraction of similar chalcones from plant material is as follows:

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., roots, stems, or leaves) are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the flavonoids. Maceration or Soxhlet extraction are common techniques.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is employed to separate the components based on their polarity.

  • Purification: The fractions containing the compound of interest are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Chemical Synthesis (Hemisynthesis)

The hemisynthesis of this compound has been described, indicating that it can be prepared from related natural precursors or commercially available starting materials.[2] A general synthetic approach for chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base. For this compound, this would involve the condensation of 6-acetyl-5-hydroxy-2,2-dimethylchromene with 4-hydroxybenzaldehyde.

Biological Activities and Quantitative Data

This compound exhibits a remarkable spectrum of biological activities. The following tables summarize the available quantitative data for its key pharmacological effects.

Table 3: Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
Data not available in the provided search results

Note: While anticancer activity is reported, specific IC₅₀ values against various cancer cell lines were not found in the provided search results. This represents a gap in the currently available public information.

Table 4: Antimicrobial Activity of this compound (MIC Values)

OrganismTypeMIC (µg/mL)Reference
Data not available in the provided search results

Note: The review by Kuete et al. mentions antibacterial and antifungal activities, but specific MIC values against a range of pathogens were not available in the search results.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK.[3] By inhibiting the degradation of IκBα, it prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Hydroxylonchocarpin This compound Hydroxylonchocarpin->IKK Hydroxylonchocarpin->MAPK_pathway IκBα IκBα IKK->IκBα P IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFκB_nucleus->Pro_inflammatory_genes Activation IκBα_NFκB->NFκB IκBα degradation

Caption: Anti-inflammatory mechanism of this compound.

Anticancer Activity: Induction of Apoptosis

The anticancer properties of this compound are attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. While the specific molecular targets within the apoptotic cascade are still under investigation, it is hypothesized that this compound can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

anticancer_pathway Hydroxylonchocarpin This compound Bax Bax/Bak Hydroxylonchocarpin->Bax Activation Bcl2 Bcl-2/Bcl-xL Hydroxylonchocarpin->Bcl2 Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Antibacterial and Antifungal Mechanisms

The precise mechanisms underlying the antibacterial and antifungal activities of this compound are not yet fully elucidated. Potential mechanisms could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. Further research is required to identify the specific molecular targets in pathogenic microorganisms.

Conclusion and Future Directions

This compound is a promising natural product with a well-documented profile of diverse biological activities. Its anti-inflammatory and potential anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation and drug development. However, significant research gaps remain. Future studies should focus on:

  • Identifying the original publication detailing the first isolation and characterization of this compound to complete its historical record.

  • Developing and publishing detailed synthetic protocols to ensure a consistent and scalable supply for research purposes.

  • Conducting comprehensive in vitro and in vivo studies to generate robust quantitative data (IC₅₀ and MIC values) for its various biological activities.

  • Elucidating the detailed molecular mechanisms underlying its anticancer, antibacterial, and antifungal effects to identify specific cellular targets.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential clinical applications.

References

Biosynthesis of 4-Hydroxylonchocarpin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxylonchocarpin is a prenylated chalcone, a class of flavonoids exhibiting a wide range of pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols for pathway elucidation. The pathway is rooted in the general phenylpropanoid and flavonoid biosynthesis pathways, with specific modifications including prenylation and subsequent oxidative cyclization to form the characteristic dimethylchromene ring. This document synthesizes current knowledge and provides a framework for future research in this area.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a common C6-C3-C6 backbone. They play vital roles in plant physiology and have significant applications in human health. Chalcones represent the initial open-chain flavonoids from which other classes are derived. This compound, a notable example, possesses a unique prenyl group that is cyclized to form a dimethylchromene ring, a structural feature that contributes to its bioactivity. While the general flavonoid biosynthetic pathway is well-established, the specific enzymatic machinery responsible for the "decorating" steps that lead to the vast diversity of flavonoid structures, including that of this compound, is an active area of research. This guide delineates the proposed biosynthetic route to this compound, drawing parallels with the biosynthesis of structurally related compounds like isobavachalcone.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following stages, beginning with the general phenylpropanoid pathway.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Chalcone Formation: The Entry into Flavonoid Biosynthesis

p-Coumaroyl-CoA serves as the starter molecule for flavonoid biosynthesis.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone).

  • Chalcone Isomerase (CHI): While CHI typically isomerizes naringenin chalcone to the flavanone naringenin, the formation of this compound proceeds from a chalcone precursor. It is hypothesized that a specific chalcone, likely isoliquiritigenin (2',4',4-trihydroxychalcone), serves as the direct precursor for subsequent modifications. The formation of isoliquiritigenin can occur through the action of Chalcone Reductase (CHR) in conjunction with CHS.

Prenylation of the Chalcone Backbone

A crucial step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the chalcone backbone. DMAPP is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

  • Flavonoid Prenyltransferase (PT): A specific prenyltransferase is proposed to catalyze the C-prenylation of the chalcone precursor, likely at the C-3' position of the A-ring. Based on the biosynthesis of the structurally similar isobavachalcone, isoliquiritigenin is the probable substrate for this prenylation, yielding 3'-(3-methyl-2-butenyl)-isoliquiritigenin.

Oxidative Cyclization to Form the Dimethylchromene Ring

The final and most speculative step is the formation of the dimethylchromene ring. This is likely an oxidative cyclization of the prenyl group.

  • Cytochrome P450 Monooxygenase (CYP450): Drawing parallels from the biosynthesis of other complex flavonoids like glyceollins, a specific cytochrome P450 monooxygenase is hypothesized to catalyze the oxidative cyclization of the prenylated chalcone intermediate.[1][2][3] This enzyme would facilitate the formation of the heterocyclic ring, leading to the final structure of this compound.

The proposed overall biosynthetic pathway is illustrated in the following diagram.

This compound Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA CHS_CHR CHS/CHR pCouCoA->CHS_CHR MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS_CHR Isoliq Isoliquiritigenin PT Prenyltransferase Isoliq->PT DMAPP DMAPP DMAPP->PT PrenylIsoliq Prenylated Chalcone Intermediate CYP450 Cytochrome P450 PrenylIsoliq->CYP450 Hydroxylonchocarpin This compound PAL->Cin C4H->pCou FourCL->pCouCoA CHS_CHR->Isoliq PT->PrenylIsoliq CYP450->Hydroxylonchocarpin

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations for the biosynthesis of this compound. The following table provides a template for organizing such data as it becomes available through future research.

EnzymeSubstrate(s)ProductK_m (µM)k_cat (s⁻¹)V_max (µmol/s/mg protein)Optimal pHOptimal Temperature (°C)
PAL L-PhenylalanineCinnamic Acid
C4H Cinnamic Acidp-Coumaric Acid
4CL p-Coumaric Acid, CoAp-Coumaroyl-CoA
CHS/CHR p-Coumaroyl-CoA, Malonyl-CoAIsoliquiritigenin
Prenyltransferase Isoliquiritigenin, DMAPPPrenylated Chalcone
Cytochrome P450 Prenylated ChalconeThis compound

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify genes involved in a specific metabolic pathway is through transcriptomic analysis of plants known to produce the compound of interest.

Gene Identification Workflow PlantTissue Plant Tissue (Producing this compound) RNASeq RNA-Seq Analysis PlantTissue->RNASeq Coexpression Co-expression Analysis with Known Flavonoid Genes RNASeq->Coexpression Homology Homology Search (BLAST against known PTs and CYPs) RNASeq->Homology CandidateGenes Candidate Prenyltransferase and Cytochrome P450 Genes Coexpression->CandidateGenes Homology->CandidateGenes

Caption: Workflow for identifying candidate biosynthesis genes.

Methodology:

  • Plant Material: Select a plant species known to produce high levels of this compound.

  • RNA Extraction and Sequencing: Extract total RNA from relevant tissues (e.g., leaves, roots) and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or map reads to a reference genome if available. Annotate the transcripts to identify putative gene functions.

  • Differential Expression and Co-expression Analysis: Identify genes that are highly expressed in tissues producing this compound. Perform co-expression analysis to find uncharacterized genes whose expression patterns correlate with known flavonoid biosynthesis genes (e.g., CHS, CHI).

  • Homology-based Search: Use the protein sequences of known flavonoid prenyltransferases and cytochrome P450s involved in flavonoid modification from other species as queries to search the assembled transcriptome for homologous sequences.

Heterologous Expression and Enzyme Characterization

Candidate genes identified through transcriptomics must be functionally characterized to confirm their enzymatic activity.

Enzyme Characterization Workflow CandidateGene Candidate Gene (e.g., Prenyltransferase) Cloning Cloning into Expression Vector CandidateGene->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay ProductAnalysis Product Analysis (LC-MS, NMR) EnzymeAssay->ProductAnalysis

Caption: Workflow for heterologous expression and enzyme characterization.

Methodology:

  • Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prenyltransferase Assay: Incubate the purified enzyme with the hypothesized chalcone precursor (e.g., isoliquiritigenin) and DMAPP in a suitable buffer.

    • Cytochrome P450 Assay: For CYP450s, the assay is more complex, often requiring reconstitution with a P450 reductase and a lipid environment (e.g., microsomes). The purified CYP450 is incubated with the prenylated chalcone intermediate and NADPH.

  • Product Identification: Terminate the enzymatic reactions and extract the products. Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and confirm their identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with an authentic standard of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, involving key modifications of a chalcone precursor. While the initial steps are well-understood, the specific enzymes responsible for the prenylation and subsequent oxidative cyclization to form the dimethylchromene ring are yet to be definitively identified. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to elucidate the complete biosynthetic route of this pharmacologically important molecule. Future work in this area will not only advance our fundamental understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and other valuable natural products.

References

4-Hydroxylonchocarpin: A Technical Overview of a Promising Bioactive Chalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, also known as Isobavachromene, is a naturally occurring chalcone, a type of flavonoid, that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties:

PropertyValueSource
CAS Number 56083-03-5--INVALID-LINK--
Molecular Formula C20H18O4--INVALID-LINK--
Molecular Weight 322.36 g/mol --INVALID-LINK--
Synonyms Isobavachromene, (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one--INVALID-LINK--
Solubility Soluble in DMSO (35 mg/mL at 25°C)--INVALID-LINK--
Storage 4°C, protect from light--INVALID-LINK--

Biological Activities and Therapeutic Potential

This compound has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in various therapeutic areas.

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its general anticancer properties are recognized.[1] Related chalcones have shown potent cytotoxic effects. For instance, the structurally similar 4'-hydroxychalcone has been investigated for its anticancer activities.[2] Further research is warranted to determine the specific cytotoxic concentrations of this compound against various cancer cell types.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Its mechanism of action is closely linked to the inhibition of key inflammatory pathways. Studies on related compounds, such as 4'-hydroxychalcone, have shown dose-dependent inhibition of TNFα-induced NF-κB pathway activation.[2] This inhibition is achieved through the suppression of proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[2]

Other Pharmacological Activities

In addition to its anticancer and anti-inflammatory effects, this compound has been reported to possess a variety of other pharmacological activities, including:

  • Antibacterial

  • Antifungal

  • Antioxidant

  • Antireverse transcriptase

  • Antitubercular

  • Antimalarial

These diverse activities highlight the potential of this compound as a versatile lead compound in drug discovery.[1][3]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are key components of the MAPK signaling cascade.[3] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK JNK JNK This compound->JNK ERK ERK This compound->ERK Cellular Response Cellular Response p38 MAPK->Cellular Response JNK->Cellular Response ERK->Cellular Response

MAPK Signaling Activation by this compound
NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Inhibition of NF-κB Pathway by this compound

Experimental Protocols

While specific, detailed protocols for experiments conducted with this compound are often proprietary to the conducting laboratories, this section outlines general methodologies for key assays used to evaluate its biological activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for MAPK Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation status of MAPK pathway proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, most notably its anticancer and anti-inflammatory effects. Its ability to modulate key signaling pathways such as MAPK and NF-κB underscores its therapeutic potential. Further in-depth studies, including comprehensive screening against various cancer cell lines to establish specific IC50 values and detailed mechanistic investigations, are crucial to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.

References

4-Hydroxylonchocarpin solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4-Hydroxylonchocarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts, including formulation design, in vitro assay development, and preclinical studies. This technical guide provides a summary of the currently available solubility data for this compound, details common experimental protocols for solubility determination, and discusses the theoretical principles governing its solubility.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information.

SolventTemperature (°C)Solubility (mg/mL)Citation
Dimethyl Sulfoxide (DMSO)2535[1]

The limited data underscores the need for further experimental investigation to characterize the solubility of this compound in a broader range of pharmaceutically and experimentally relevant solvents.

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar (hydroxyl groups) and non-polar (aromatic rings and dimethylchromene ring) moieties, suggesting it will exhibit varying degrees of solubility in different solvents depending on their polarity.

A general workflow for assessing and predicting the solubility of a compound like this compound is outlined below.

G cluster_0 Solubility Prediction & Assessment Workflow A Compound Structure Analysis (this compound) B Identify Polar & Non-Polar Moieties A->B Analyze C Predict General Solubility ('Like Dissolves Like') B->C Apply Principle D Select Potential Solvents (Polar & Non-Polar) C->D Guide Selection E Experimental Solubility Determination D->E Perform Experiments F Quantitative Solubility Data E->F Generate Data

Caption: A logical workflow for predicting and experimentally determining the solubility of a chemical compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable experimental results and successful formulation development. The following are detailed methodologies for common solubility experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or precipitation of the solute during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

The workflow for this experimental protocol is visualized below.

G cluster_1 Shake-Flask Solubility Determination Workflow A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72h) A->B Equilibration C Separate Undissolved Solid (Centrifuge/Filter) B->C Phase Separation D Collect Supernatant/ Filtrate C->D Sample Collection E Quantify Concentration (e.g., HPLC) D->E Analysis F Determine Equilibrium Solubility E->F Calculation

Caption: A step-by-step workflow for the shake-flask method of solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

For rapid assessment, particularly in early drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution, which can be different from the thermodynamic equilibrium solubility.

Protocol:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

  • Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.

  • Precipitation Induction: The plate is incubated for a shorter period (e.g., 1-2 hours) to allow for precipitation.

  • Turbidity Measurement: The amount of precipitate is indirectly measured by detecting the turbidity or light scattering of the solution using a nephelometer or a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Signaling Pathways of Interest

This compound has been reported to modulate various signaling pathways, which is relevant for understanding its biological activity and designing in vitro assays. The diagram below illustrates a simplified representation of a signaling pathway that could be investigated in relation to this compound's effects.

G cluster_2 Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Compound This compound Compound->Receptor Binds/Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response (e.g., Gene Expression) TF->Response Regulates

Caption: A generalized diagram of a signaling cascade potentially modulated by this compound.

Conclusion

The solubility of this compound is a critical parameter for its continued investigation and development. While current data is limited to its solubility in DMSO, the application of standardized experimental protocols, such as the shake-flask method, is essential to expand this knowledge base. A comprehensive understanding of its solubility in a variety of solvents will facilitate the design of robust experimental systems and the development of effective delivery formulations, ultimately accelerating the translation of its promising pharmacological activities into therapeutic applications.

References

Preliminary Biological Screening of 4-Hydroxylonchocarpin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxylonchocarpin, a naturally occurring chalcone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary studies have revealed its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. This technical guide provides a consolidated overview of the existing preclinical data on this compound, with a focus on its mechanisms of action, particularly its influence on key cellular signaling pathways. While comprehensive quantitative data and detailed standardized protocols from primary literature specifically for this compound are not extensively available, this document synthesizes the current understanding to guide future research and drug development efforts.

Introduction

This compound, also known as Isobavachromene, is a prenylated chalcone isolated from various plant species, including Psoralea corylifolia. Chalcones are a class of flavonoids recognized for their broad spectrum of biological activities. The unique chemical structure of this compound contributes to its potential therapeutic effects, making it a promising candidate for further investigation in drug discovery programs. This whitepaper aims to provide a detailed technical guide to the preliminary biological screening of this compound, summarizing the available data and outlining key experimental considerations.

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not consistently reported in publicly available literature, the compound is noted for its potential anticancer properties[1]. The proposed mechanisms often involve the modulation of signaling pathways that control cell proliferation, apoptosis, and survival.

Data Presentation: Anticancer Activity

A comprehensive table of IC50 values for this compound is currently unavailable due to a lack of specific data in published research. Further primary screening is required to establish a quantitative profile of its anticancer activity.

Experimental Protocols: Anticancer Screening (General Methodology)

A standard approach to assess the in vitro anticancer activity of a compound like this compound involves the following steps:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

This compound, also referred to as Isobavachin in some studies, has demonstrated notable anti-inflammatory effects. Its mechanism of action is primarily attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[2].

Data Presentation: Anti-inflammatory Activity

Experimental Protocols: Carrageenan-Induced Paw Edema in Rodents (General Methodology)

This is a widely used in vivo model to screen for acute anti-inflammatory activity:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound, typically administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway Modulation

This compound has been shown to modulate key inflammatory signaling pathways. It has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are components of the MAPK pathway. Furthermore, it inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Workflow for Investigating Signaling Pathway Modulation

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis a Culture Macrophages (e.g., RAW 264.7) b Pre-treat with This compound a->b c Stimulate with LPS b->c d Cell Lysis c->d e Protein Quantification (e.g., BCA Assay) d->e f SDS-PAGE e->f g Protein Transfer to Membrane f->g h Antibody Incubation (p-p38, p-JNK, p-ERK, p-p65, IκBα) g->h i Detection and Imaging h->i j Densitometry Analysis i->j k Normalization to Loading Control j->k l Statistical Analysis k->l G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces HLC This compound HLC->IKK Inhibits G Stimulus Inflammatory Stimulus UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK p_p38 p-p38 (Active) p38->p_p38 Phosphorylation p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation Downstream Downstream Inflammatory Response p_p38->Downstream p_JNK->Downstream p_ERK->Downstream HLC This compound HLC->p_p38 Increases HLC->p_JNK Increases HLC->p_ERK Increases

References

4-Hydroxylonchocarpin: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, a chalcone belonging to the flavonoid class, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation

Table 1: Summary of Reported Pharmacological Activities of this compound

Pharmacological ActivityReported EffectReference
Anti-inflammatoryInhibition of pro-inflammatory pathways[No specific IC50 values found in the reviewed literature]
AnticancerCytotoxic effects against various cancer cell lines[No specific IC50 values found in the reviewed literature for the pure compound]
AntioxidantRadical scavenging and reduction of oxidative stress[Qualitative descriptions available]
NeuroprotectiveAttenuation of neuronal damage[Mechanistic insights are emerging]

Table 2: Effects of this compound on Key Signaling Molecules

Target Molecule/PathwayObserved EffectReference
p38 MAPKIncreased phosphorylation[1]
JNKIncreased phosphorylation[1]
ERKIncreased phosphorylation[1]
NF-κBImplied inhibition based on anti-inflammatory activity of related chalcones[2]
Toll-like Receptor 4 (TLR4)Implied interaction based on anti-inflammatory activity of related chalcones[No direct binding data found]

Signaling Pathways and Mechanisms of Action

This compound is reported to exert its biological effects through the modulation of critical intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK[1]. These kinases are central to a signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The activation of these pathways can have context-dependent outcomes, and further research is required to elucidate the precise downstream effects of this compound-induced MAPK phosphorylation in different cell types.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Hydroxylonchocarpin 4_Hydroxylonchocarpin Receptor Receptor 4_Hydroxylonchocarpin->Receptor Binds/Activates Upstream_Kinases Upstream_Kinases Receptor->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation (Increased by 4-H) p_JNK p-JNK JNK->p_JNK Phosphorylation (Increased by 4-H) p_ERK p-ERK ERK->p_ERK Phosphorylation (Increased by 4-H) Transcription_Factors Transcription_Factors p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation of

MAPK signaling pathway activation by this compound.
NF-κB Signaling Pathway

Chalcones are known to possess anti-inflammatory properties often attributed to the inhibition of the NF-κB pathway[2]. While direct evidence for this compound is still emerging, it is hypothesized to interfere with this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this process at various stages.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli TLR4 TLR4 Inflammatory_Stimuli->TLR4 4_Hydroxylonchocarpin 4_Hydroxylonchocarpin IKK_Complex IKK_Complex 4_Hydroxylonchocarpin->IKK_Complex Inhibits (Hypothesized) TLR4->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits p_IkB p-IκB IkB->p_IkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NFkB Releases Inflammatory_Genes Inflammatory_Genes NFkB_nucleus->Inflammatory_Genes Activates Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound and vehicle control Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate for 24, 48, or 72h Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated MAPK proteins.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

  • Treatment: Treat the cells with this compound for a specified pre-incubation time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. Its ability to modulate the MAPK and potentially the NF-κB signaling pathways highlights its therapeutic potential. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities. Further in-depth studies, including dose-response analyses and detailed mechanistic investigations, are crucial to fully elucidate its therapeutic targets and to advance its potential clinical applications. This guide provides a foundational understanding to direct future research efforts in this promising area.

References

4-Hydroxylonchocarpin: A Chalcone at the Forefront of Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, a prenylated chalcone belonging to the flavonoid family, is emerging as a significant player in the complex arsenal of plant defense mechanisms. Found primarily in plants of the Leguminosae and Moraceae families, this secondary metabolite exhibits a broad spectrum of antimicrobial and insecticidal properties, positioning it as a compound of interest for the development of novel crop protection agents and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, with a focus on its role in plant defense, its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its function. Due to the limited specific research on this compound's role as an inducible defense compound, this guide will also draw upon data from the closely related and well-studied prenylated chalcone, isobavachalcone, to illustrate key concepts and provide quantitative data.

Role in Plant Defense

While direct evidence for this compound being a classical phytoalexin—a compound synthesized de novo in response to pathogen attack—is still emerging, its potent antimicrobial activities strongly suggest a defensive role. Phytoalexins are crucial components of the plant's induced resistance response, accumulating at infection sites to levels that inhibit the growth of invading pathogens.[1] The presence of this compound in leguminous plants, a family known to produce a wide array of isoflavonoid and prenylated flavonoid phytoalexins, supports this hypothesis.[2] Fungal elicitors have been shown to induce the accumulation of isoflavonoids in legumes, suggesting that a similar induction mechanism may regulate this compound synthesis.[2]

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, which originates from the phenylpropanoid pathway. The key steps are:

  • Chalcone Synthesis: The pathway is initiated by the enzyme chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Isomerization: Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone.

  • Prenylation: The addition of a prenyl group (a C5 isoprene unit) to the chalcone backbone is a critical step in the formation of this compound. This reaction is catalyzed by prenyltransferase enzymes, which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The position of prenylation on the flavonoid ring is determined by the specific prenyltransferase involved.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

PC [label="p-Coumaroyl-CoA", fillcolor="#FBBC05"]; MC [label="3x Malonyl-CoA", fillcolor="#FBBC05"]; CHS [label="Chalcone Synthase (CHS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NC [label="Naringenin Chalcone", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHI [label="Chalcone Isomerase (CHI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF [label="(2S)-Naringenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#FBBC05"]; PT [label="Prenyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HL [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{PC, MC} -> CHS; CHS -> NC; NC -> CHI; CHI -> NF; {NC, DMAPP} -> PT; PT -> HL; } caption: "Simplified biosynthesis pathway of this compound."

Mechanism of Action

The antimicrobial efficacy of this compound and related chalcones lies in their ability to disrupt fundamental cellular processes in pathogens. The primary mechanisms of action include:

  • Cell Membrane and Wall Disruption: Like many flavonoids, this compound can intercalate into the lipid bilayer of fungal and bacterial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3][4][5] It can also interfere with the synthesis of essential cell wall components like β-1,3-glucan and ergosterol.[3]

  • Enzyme Inhibition: Isobavachalcone, a structural isomer of this compound, has been shown to inhibit the activity of key fungal enzymes. For instance, it targets chitinase in Magnaporthe grisea, the causative agent of rice blast, leading to cell wall damage.[6] It also inhibits enolase, a crucial enzyme in the glycolytic pathway of Candida albicans.[7]

  • Induction of Oxidative Stress and Apoptosis: this compound can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and triggering programmed cell death (apoptosis) and autophagy.[3][4]

dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

HL [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CM [label="Fungal Cell Membrane", fillcolor="#FBBC05"]; CW [label="Fungal Cell Wall", fillcolor="#FBBC05"]; Enz [label="Essential Enzymes\n(e.g., Chitinase, Enolase)", fillcolor="#FBBC05"]; Mito [label="Mitochondria", fillcolor="#FBBC05"];

Disrupt [label="Disruption of Integrity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit [label="Inhibition of Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Production", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis/Autophagy", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

HL -> Disrupt; HL -> Inhibit; HL -> ROS; Disrupt -> CM; Disrupt -> CW; Inhibit -> Enz; ROS -> Mito; Mito -> Apoptosis; {CM, CW, Enz, Apoptosis} -> Death; } caption: "Proposed mechanisms of antifungal action of this compound."

Quantitative Data

While specific quantitative data for this compound against plant pathogens is limited, studies on the closely related isobavachalcone provide valuable insights into its potential efficacy.

Table 1: Antifungal Activity of Isobavachalcone

Fungal SpeciesAssay TypeEndpointValueReference
Candida albicans SC5314Broth MicrodilutionMIC8 µg/mL[3]
Candida albicans SC5314Broth MicrodilutionMFC9016 µg/mL[3]
Cryptococcus neoformansBroth MicrodilutionMIC0.5-1 µg/mL[8]
Magnaporthe griseaNot specifiedEffective Concentration10 mg/L[6]
Candida albicans (9 clinical isolates)Broth MicrodilutionMIC & MFC4-5 µg/mL[4]

MIC: Minimum Inhibitory Concentration; MFC90: Minimum Fungicidal Concentration for 90% of isolates.

Table 2: Insecticidal Activity of Selected Insecticides against Spodoptera littoralis (for comparative purposes)

InsecticideLarval InstarLC50 (ppm) after 48hReference
Feroban2nd0.079
Chlorosan2nd0.444
Kingbo2nd1.523
Feroban4th0.556
Chlorosan4th0.530
Kingbo4th2.324

LC50: Lethal Concentration for 50% of the population. Data for this compound is not available in the searched literature; these values for other insecticides are provided for context on typical potency.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from standard methods for flavonoid analysis.[9][10][11]

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Lyophilize the frozen tissue and grind to a fine powder.

2. Extraction:

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent such as 80% methanol or acetone. Use a ratio of 1:10 (w/v) of tissue to solvent.
  • Sonication or vortexing can be used to improve extraction efficiency.
  • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
  • Pool the supernatants and evaporate the solvent under reduced pressure.

3. Purification (Optional, for cleaner samples):

  • The dried extract can be redissolved in a small volume of the initial mobile phase and subjected to solid-phase extraction (SPE) to remove interfering compounds.

4. HPLC-UV/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (MS).
  • Column: A C18 reverse-phase column is typically used for flavonoid separation.
  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically in the range of 300-380 nm for chalcones). For MS detection, use electrospray ionization (ESI) in either positive or negative ion mode, monitoring for the specific m/z of this compound.
  • Quantification: Create a calibration curve using a pure standard of this compound at known concentrations. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Harvest Harvest Freeze Freeze Harvest->Freeze Lyophilize Lyophilize Freeze->Lyophilize Grind Grind Lyophilize->Grind Extract_Solvent Extract_Solvent Grind->Extract_Solvent Add Solvent Centrifuge Centrifuge Extract_Solvent->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Redissolve Redissolve Evaporate->Redissolve HPLC_UV_MS HPLC_UV_MS Redissolve->HPLC_UV_MS Inject Data_Analysis Data_Analysis HPLC_UV_MS->Data_Analysis Peak Integration Quantification Quantification Data_Analysis->Quantification

Protocol 2: In Vitro Antifungal Bioassay (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

1. Preparation of Fungal Inoculum:

  • Culture the target plant pathogenic fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
  • Harvest fungal spores or mycelial fragments and suspend them in a sterile liquid medium (e.g., Potato Dextrose Broth - PDB).
  • Adjust the concentration of the inoculum to a standardized value using a hemocytometer or by measuring optical density.

2. Preparation of Test Compound:

  • Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in the liquid growth medium to obtain a range of test concentrations.

3. Assay Setup:

  • In a 96-well microtiter plate, add a fixed volume of the fungal inoculum to each well.
  • Add the different concentrations of this compound to the wells.
  • Include positive (a known fungicide), negative (no compound), and solvent (DMSO only) controls.

4. Incubation and Observation:

  • Incubate the microtiter plate at an optimal temperature for fungal growth for a specified period (e.g., 24-72 hours).
  • Visually assess fungal growth in each well or measure the optical density using a microplate reader.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Fungal_Culture Fungal_Culture Inoculum_Prep Inoculum_Prep Fungal_Culture->Inoculum_Prep Add_Inoculum Add_Inoculum Inoculum_Prep->Add_Inoculum Compound_Stock Compound_Stock Serial_Dilution Serial_Dilution Compound_Stock->Serial_Dilution Add_Compound Add_Compound Serial_Dilution->Add_Compound Add_Inoculum->Add_Compound Incubate Incubate Add_Compound->Incubate Observe_Growth Observe_Growth Incubate->Observe_Growth Determine_MIC Determine_MIC Observe_Growth->Determine_MIC

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

This protocol is a common method for evaluating the efficacy of insecticides against leaf-feeding insects.[13][14]

1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) with a surfactant to ensure even coating.
  • Create a series of dilutions to test a range of concentrations.

2. Treatment of Leaf Discs:

  • Excise uniform discs from the leaves of the host plant for the target insect pest.
  • Dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).
  • Allow the leaf discs to air dry.

3. Insect Exposure:

  • Place a treated leaf disc in a petri dish or a similar container with a moistened filter paper to maintain humidity.
  • Introduce a known number of test insects (e.g., larvae of a specific instar) into each container.
  • Include control groups with leaf discs dipped in solvent and surfactant only.

4. Incubation and Data Collection:

  • Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).
  • Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

5. Data Analysis:

  • Calculate the percentage mortality for each concentration.
  • Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Compound_Stock Compound_Stock Test_Solutions Test_Solutions Compound_Stock->Test_Solutions Dip_Leaves Dip_Leaves Test_Solutions->Dip_Leaves Host_Plant Host_Plant Leaf_Discs Leaf_Discs Host_Plant->Leaf_Discs Leaf_Discs->Dip_Leaves Air_Dry Air_Dry Dip_Leaves->Air_Dry Place_in_Container Place_in_Container Air_Dry->Place_in_Container Introduce_Insects Introduce_Insects Place_in_Container->Introduce_Insects Incubate Incubate Introduce_Insects->Incubate Record_Mortality Record_Mortality Incubate->Record_Mortality Calculate_LC50 Calculate_LC50 Record_Mortality->Calculate_LC50

Signaling Pathways in Plant Defense

The production of flavonoids, including this compound, in response to biotic stress is regulated by a complex network of signaling pathways. The key phytohormones involved are jasmonic acid (JA) and salicylic acid (SA) .

  • Jasmonic Acid (JA) Pathway: This pathway is primarily activated in response to necrotrophic pathogens and chewing insects. JA signaling leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including those in the flavonoid biosynthesis pathway.

  • Salicylic Acid (SA) Pathway: The SA pathway is typically induced by biotrophic pathogens. SA accumulation triggers the activation of NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), a key transcriptional co-activator. NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes and genes involved in secondary metabolite production.

Crosstalk between the JA and SA pathways allows plants to fine-tune their defense responses to different types of attackers.

G Pathogen Pathogen/Herbivore Attack Elicitor Elicitor Recognition Pathogen->Elicitor JA_Pathway Jasmonic Acid (JA) Pathway Elicitor->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Elicitor->SA_Pathway TFs Activation of Transcription Factors JA_Pathway->TFs SA_Pathway->TFs Biosynthesis_Genes Upregulation of Flavonoid Biosynthesis Genes (e.g., CHS, CHI, PT) TFs->Biosynthesis_Genes HL_Accumulation This compound Accumulation Biosynthesis_Genes->HL_Accumulation Defense Plant Defense Response HL_Accumulation->Defense

Conclusion and Future Directions

This compound is a promising natural compound with significant potential in agriculture and medicine. Its role as a defense molecule in plants is supported by its potent antimicrobial properties and its biosynthetic origin. However, further research is needed to fully elucidate its function in plant-pathogen and plant-herbivore interactions. Key areas for future investigation include:

  • Inducibility: Confirming the induction of this compound synthesis in plants upon challenge with specific pathogens and elicitors to definitively classify it as a phytoalexin.

  • Quantitative Efficacy: Generating comprehensive quantitative data (MIC, EC50, LC50) for pure this compound against a broader range of agronomically important pests and pathogens.

  • Biosynthetic Pathway Regulation: Identifying the specific genes and transcription factors that regulate the biosynthesis of this compound in response to stress signals.

  • Field Trials: Evaluating the efficacy of this compound formulations in field settings to assess its potential as a commercial biopesticide.

A deeper understanding of this compound and its role in plant defense will pave the way for the development of sustainable and effective strategies for crop protection and the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. It is predominantly found in plants of the Moraceae and Leguminosae families.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological fluids, are crucial for research and development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a key signaling pathway modulated by a structurally similar chalcone is illustrated to provide context for its biological activity.

Analytical Methods

Two primary analytical techniques are proposed for the accurate and sensitive quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

Experimental Protocol:

a) Sample Preparation (Plant Material):

  • Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

b) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of a this compound standard (typically in the range of 280-370 nm for chalcones)
Injection Volume 20 µL

c) Method Validation Parameters (Illustrative):

The following table summarizes typical validation parameters for an HPLC-UV method for a chalcone, which should be established during method development.

ParameterTypical Specification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices like plasma or serum, where high sensitivity and specificity are required.

Experimental Protocol:

a) Sample Preparation (Biological Fluids):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled chalcone).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

ParameterCondition
LC Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive or Negative Ion Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of a this compound standard. For a precursor ion [M+H]⁺, typical product ions would result from fragmentation of the chalcone backbone.

c) Method Validation Parameters (Illustrative):

ParameterTypical Specification
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.05 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway and Mechanism of Action

This compound, as a chalcone, is expected to exhibit anti-inflammatory properties. A structurally similar compound, 4'-hydroxychalcone, has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway induced by Tumor Necrosis Factor-alpha (TNFα).[2] This inhibition is mediated through the inhibition of the proteasome, which prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB subunits to the nucleus.[2] This mechanism is a plausible explanation for the anti-inflammatory effects of this compound.

Experimental Workflow for Investigating NF-κB Inhibition:

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of NF-κB Pathway cluster_gene_expression Downstream Gene Expression Analysis cell_culture Culture relevant cell line (e.g., macrophages) treatment Treat cells with this compound cell_culture->treatment stimulation Stimulate with TNFα treatment->stimulation protein_extraction Extract cytoplasmic and nuclear proteins stimulation->protein_extraction rna_extraction Extract total RNA stimulation->rna_extraction western_blot Western Blot for IκBα, p65 protein_extraction->western_blot emsa EMSA for NF-κB DNA binding protein_extraction->emsa reporter_assay NF-κB Luciferase Reporter Assay protein_extraction->reporter_assay qpcr qPCR for inflammatory gene expression (e.g., IL-6, COX-2) rna_extraction->qpcr

Caption: Experimental workflow for studying the inhibitory effect of this compound on the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway by this compound (Proposed):

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Hydroxylonchocarpin This compound Hydroxylonchocarpin->Proteasome Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed mechanism of this compound inhibiting the TNFα-induced NF-κB signaling pathway.

References

Application Note: HPLC-UV Analysis of 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analysis of 4-Hydroxylonchocarpin using a High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method is detailed below. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as Isobavachromene, is a natural compound with a range of reported pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] Accurate and reliable quantitative analysis of this compound in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the separation, identification, and quantification of such compounds in complex mixtures.[2] This application note describes a proposed reversed-phase HPLC-UV method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[2]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Formic acid and high-purity water.

  • Standard: this compound reference standard.

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2. Chromatographic Conditions

The following are proposed starting conditions and may require optimization:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time Approximately 15 minutes

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. A general procedure for a solid sample is as follows:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4][5]

Method Validation Parameters (Example Data)

The following table summarizes the expected performance characteristics of the method. These values are illustrative and must be determined experimentally during method validation.[6]

Table 2: Summary of Method Validation Parameters

ParameterExpected Result
Retention Time (RT) Approximately 8.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interfering peaks at the RT of this compound

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Sample Weigh Sample Extract Extract with Solvent Sample->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify signaling_pathway cluster_info Reported Activity of this compound Compound This compound MAPK_Pathway MAPK Signaling Pathway Compound->MAPK_Pathway increases phosphorylation of p38 p38 MAPK MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK Cellular_Response Cellular Responses (e.g., Anti-inflammatory) p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response

References

Unveiling the Anticancer Potential of 4-Hydroxylonchocarpin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for elucidating the anticancer effects of 4-Hydroxylonchocarpin, a natural compound with emerging therapeutic promise. This document offers detailed protocols for key experiments, structured data presentation, and visual representations of cellular pathways and experimental workflows to facilitate research and development in oncology.

Assessment of Cytotoxicity

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells.[1][2][3] A widely used method is the MTT assay, which measures cell viability based on mitochondrial activity.[4][5]

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)75.2 ± 5.148.9 ± 3.825.1 ± 2.3
A549 (Lung)82.5 ± 6.355.3 ± 4.230.7 ± 2.9
HepG2 (Liver)68.9 ± 4.742.1 ± 3.121.5 ± 1.9
PC-3 (Prostate)95.1 ± 7.868.4 ± 5.542.6 ± 3.7
Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.[9][10]

Table 2: Apoptotic Effects of this compound on Cancer Cells at 48h (Hypothetical Data)
Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
MCF-7Control2.1 ± 0.31.5 ± 0.20.8 ± 0.1
4-H (50 µM)25.8 ± 2.115.3 ± 1.41.2 ± 0.2
A549Control1.9 ± 0.21.2 ± 0.10.5 ± 0.1
4-H (50 µM)22.4 ± 1.912.8 ± 1.10.9 ± 0.1
Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cytotoxicity assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[9][11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway: Proposed Mechanism of Apoptosis Induction

Based on studies of similar natural compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This involves the release of cytochrome c and the activation of caspases.[12][13][14]

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis This compound This compound p53 activation p53 activation This compound->p53 activation p21 expression p21 expression p53 activation->p21 expression CyclinB1/CDK1 inhibition CyclinB1/CDK1 inhibition p21 expression->CyclinB1/CDK1 inhibition G2/M Arrest G2/M Arrest CyclinB1/CDK1 inhibition->G2/M Arrest cluster_0 Wound Healing Assay cluster_1 Transwell Invasion Assay Seed Cells to Confluency Seed Cells to Confluency Create Scratch Create Scratch Seed Cells to Confluency->Create Scratch Treat with 4-H Treat with 4-H Create Scratch->Treat with 4-H Image at 0h and 24h Image at 0h and 24h Treat with 4-H->Image at 0h and 24h Analyze Wound Closure Analyze Wound Closure Image at 0h and 24h->Analyze Wound Closure Coat Insert with Matrigel Coat Insert with Matrigel Seed Cells in Upper Chamber Seed Cells in Upper Chamber Coat Insert with Matrigel->Seed Cells in Upper Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Seed Cells in Upper Chamber->Add Chemoattractant to Lower Chamber Incubate Incubate Add Chemoattractant to Lower Chamber->Incubate Remove Non-invading Cells Remove Non-invading Cells Incubate->Remove Non-invading Cells Fix, Stain, and Count Invading Cells Fix, Stain, and Count Invading Cells Remove Non-invading Cells->Fix, Stain, and Count Invading Cells Start Start Start->Seed Cells to Confluency Start->Coat Insert with Matrigel

References

Application Notes and Protocols for In Vivo Studies of 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, a chalcone derivative, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities demonstrated in vitro. To translate these preclinical findings into potential clinical applications, robust in vivo studies are essential. This document provides detailed application notes and protocols for establishing animal models to investigate the efficacy and safety of this compound. While specific in vivo data for this compound is limited, the following protocols are based on established models for analogous compounds and provide a strong framework for future research.

I. Recommended Animal Models

The choice of animal model is critical and depends on the specific research question. Based on the known in vitro activities of this compound, the following models are recommended:

  • For Anti-inflammatory Studies: Murine models of acute and chronic inflammation are well-established. Swiss albino mice or Wistar rats are commonly used.

  • For Anticancer Studies: Xenograft models using immunodeficient mice (e.g., nude or SCID mice) are the standard for evaluating the effect of a compound on human tumor growth.

  • For Toxicology Studies: Rodent (rat or mouse) and non-rodent (rabbit or dog) species are typically used to assess the safety profile of a new chemical entity.[1]

II. Experimental Protocols

A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or other NSAID

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the vehicle, this compound, or positive control orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

B. Anticancer Activity: Human Tumor Xenograft Model

This model evaluates the in vivo efficacy of this compound on tumor growth.

Materials:

  • This compound

  • Vehicle (e.g., DMSO/saline)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Matrigel

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Positive control (e.g., standard chemotherapy for the specific cancer type)

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Dosing: Randomly assign mice to treatment groups (n=8-10 per group) and begin treatment:

    • Vehicle Control

    • This compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o., daily)

    • Positive Control

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).

  • Tissue Collection: Excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

C. Acute Oral Toxicity Study (OECD 423)

This study provides information on the potential health hazards of a substance after a single oral dose.[2]

Materials:

  • This compound

  • Vehicle

  • Female rats (e.g., Wistar), nulliparous and non-pregnant

Procedure:

  • Dosing: Administer a single oral dose of this compound to a group of three female rats at a starting dose of 300 mg/kg.[2] If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.[2]

  • Observation: Observe animals for signs of toxicity and mortality for up to 14 days.[3]

  • Data Collection: Record clinical signs, body weight changes, and any mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

III. Data Presentation

Quantitative data from these studies should be summarized in a clear and concise manner.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
This compound250.98 ± 0.06*21.6
This compound500.75 ± 0.05 40.0
This compound1000.62 ± 0.0450.4
Indomethacin100.55 ± 0.03**56.0

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (g)
Vehicle Control-1500 ± 120-+1.5 ± 0.3
This compound101150 ± 98*23.3+1.2 ± 0.4
This compound25800 ± 75 46.7+0.8 ± 0.5
This compound50550 ± 6063.3-0.5 ± 0.6
Positive ControlVaries400 ± 50**73.3-2.0 ± 0.8

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 3: Acute Oral Toxicity of this compound (OECD 423)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3No observable signs of toxicity
200031/3Lethargy, piloerection in one animal

IV. Visualizations

Signaling Pathway

Based on the known mechanisms of related chalcones, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for in vivo evaluation of this compound.

G Start Start Acclimatization Acclimatization Start->Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Induction Induction Dosing->Induction Data_Collection Data_Collection Induction->Data_Collection Endpoint Endpoint Data_Collection->Endpoint Analysis Analysis Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies.

Logical Relationship

This diagram shows the logical progression from in vitro findings to in vivo validation.

G In_Vitro In Vitro Studies (e.g., cell viability, anti-inflammatory assays) In_Vivo_Model In Vivo Model Selection (e.g., inflammation, cancer) In_Vitro->In_Vivo_Model Efficacy_Studies Efficacy Studies (e.g., paw edema, tumor growth) In_Vivo_Model->Efficacy_Studies Toxicity_Studies Toxicology Studies (e.g., acute toxicity) In_Vivo_Model->Toxicity_Studies PK_PD Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Studies->PK_PD Toxicity_Studies->PK_PD Preclinical_Dossier Preclinical Data Package PK_PD->Preclinical_Dossier

Caption: Logical progression from in vitro to in vivo studies.

References

Developing 4-Hydroxylonchocarpin as an Anti-Inflammatory Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxylonchocarpin, a natural chalcone, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. While extensive quantitative data on its specific activity is still emerging, its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound, outlining detailed protocols for in vitro and in vivo evaluation and offering a framework for data presentation and analysis.

Introduction to this compound

This compound, also known as Isobavachromene, is a prenylated chalcone found in various plant species. Chalcones, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary evidence suggests that this compound exerts its anti-inflammatory effects by intervening in the complex signaling networks that drive the inflammatory response.

Proposed Mechanism of Action

The anti-inflammatory activity of this compound is likely mediated through the inhibition of pro-inflammatory signaling pathways. Based on studies of structurally related chalcones and preliminary data, the following pathways are key targets for investigation:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. This compound is hypothesized to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.

  • MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been reported to increase the phosphorylation of p38 MAPK, JNK, and ERK, suggesting a modulatory role in this pathway.[1] The precise downstream effects of this modulation on the inflammatory response require further elucidation.

dot graph "NF_kappa_B_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Genes [label="Pro-inflammatory Gene\nTranscription\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylonchocarpin [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates for degradation"]; IkBa -> NFkB [label="Inhibits", dir=back, arrowhead=tee]; NFkB -> NFkB_nucleus [label="Translocates"]; NFkB_nucleus -> Pro_inflammatory_Genes [label="Induces"]; Hydroxylonchocarpin -> IKK [label="Inhibits (Proposed)", style=dashed, arrowhead=tee, color="#EA4335"]; Hydroxylonchocarpin -> IkBa [label="Prevents Degradation\n(Proposed)", style=dashed, arrowhead=tee, color="#EA4335"]; } caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

dot graph "MAPK_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Stimuli [label="Inflammatory Stimuli (e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upstream_Kinases [label="Upstream Kinases", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_p38 [label="p-p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylonchocarpin [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38; Upstream_Kinases -> JNK; Upstream_Kinases -> ERK; p38 -> p_p38 [label="Phosphorylation"]; JNK -> p_JNK [label="Phosphorylation"]; ERK -> p_ERK [label="Phosphorylation"]; p_p38 -> Transcription_Factors; p_JNK -> Transcription_Factors; p_ERK -> Transcription_Factors; Transcription_Factors -> Inflammatory_Response; Hydroxylonchocarpin -> p38 [label="Modulates\nPhosphorylation", style=dashed, color="#EA4335"]; Hydroxylonchocarpin -> JNK [label="Modulates\nPhosphorylation", style=dashed, color="#EA4335"]; Hydroxylonchocarpin -> ERK [label="Modulates\nPhosphorylation", style=dashed, color="#EA4335"]; } caption: Modulation of the MAPK signaling pathway by this compound.

Data Presentation

Disclaimer: The following tables are templates. Specific quantitative data for this compound is not extensively available in publicly accessible literature. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantParameter MeasuredIC50 (µM)Positive Control (IC50 µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)NitriteData not availableL-NAME (Data)
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-αData not availableDexamethasone (Data)
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-6Data not availableDexamethasone (Data)
IL-1β ProductionTHP-1LPS (1 µg/mL)IL-1βData not availableDexamethasone (Data)
COX-2 Enzyme Activityin vitro assayArachidonic AcidPGE2Data not availableCelecoxib (Data)
5-LOX Enzyme Activityin vitro assayLinoleic AcidLeukotrienesData not availableZileuton (Data)

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelAdministration RouteDose (mg/kg)Paw Edema Inhibition (%)MPO Activity Inhibition (%)Positive Control (% Inhibition)
Carrageenan-induced paw edemaOrale.g., 10, 25, 50Data not availableData not availableIndomethacin (10 mg/kg) (Data)
Acetic acid-induced writhingIntraperitoneale.g., 10, 25, 50Data not availableN/ADiclofenac (20 mg/kg) (Data)

Experimental Protocols

In Vitro Anti-inflammatory Assays

dot graph "In_Vitro_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Cell_Culture [label="Macrophage Cell Culture\n(e.g., RAW 264.7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Inflammatory Stimulation\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant_Collection [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Griess_Assay [label="Nitric Oxide Assay\n(Griess Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="Cytokine Measurement\n(ELISA for TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Protein Expression Analysis\n(Western Blot for iNOS, COX-2,\np-p38, p-JNK, p-ERK, IκBα)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RT_qPCR [label="Gene Expression Analysis\n(RT-qPCR for iNOS, COX-2,\nTNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Pre_treatment; Pre_treatment -> Stimulation; Stimulation -> Incubation; Incubation -> Supernatant_Collection; Incubation -> Cell_Lysis; Supernatant_Collection -> Griess_Assay; Supernatant_Collection -> ELISA; Cell_Lysis -> Western_Blot; Cell_Lysis -> RT_qPCR; } caption: General workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Setup: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the incubation period, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

4.1.3. Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after treatment and stimulation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis for Protein Expression

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p-JNK, p-ERK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

dot graph "In_Vivo_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Animal_Acclimatization [label="Animal Acclimatization\n(e.g., Mice or Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Administration [label="Administer this compound\n(e.g., Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carrageenan_Injection [label="Inject Carrageenan (1%)\ninto Hind Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paw_Volume_Measurement [label="Measure Paw Volume\nat Different Time Points\n(e.g., 0, 1, 2, 3, 4, 5 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate Paw Edema\nand % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Collection [label="Euthanize and Collect\nPaw Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; MPO_Assay [label="Myeloperoxidase (MPO) Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Animal_Acclimatization -> Drug_Administration; Drug_Administration -> Carrageenan_Injection; Carrageenan_Injection -> Paw_Volume_Measurement; Paw_Volume_Measurement -> Data_Analysis; Paw_Volume_Measurement -> Tissue_Collection [style=dashed]; Tissue_Collection -> MPO_Assay; Tissue_Collection -> Histology; } caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.

  • Drug Administration: Administer this compound (e.g., orally) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Myeloperoxidase (MPO) Assay (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue to measure MPO activity, an indicator of neutrophil infiltration, using standard protocols.

Conclusion

This compound holds potential as a lead compound for the development of new anti-inflammatory drugs. Its proposed mechanism of action via the NF-κB and MAPK signaling pathways provides a solid foundation for further investigation. The protocols outlined in this document offer a systematic approach to characterizing the anti-inflammatory profile of this compound and generating the quantitative data necessary for its preclinical development. Future studies should focus on obtaining precise IC50 values, elucidating the detailed molecular interactions within the signaling cascades, and evaluating its efficacy and safety in various in vivo models of inflammation.

References

Application Notes and Protocols: Antibacterial Spectrum of 4-Hydroxylonchocarpin Against Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current understanding of the antibacterial spectrum of 4-Hydroxylonchocarpin (also known as Isobavachromene) and related compounds. Due to limited available data on the specific antibacterial activity of this compound, this document also includes data on structurally similar chalcones to provide insights into the potential activity of this compound class. Detailed protocols for determining antibacterial activity are also provided to facilitate further research.

Introduction

This compound is a naturally occurring chalcone, a type of flavonoid, found in various plants, including those of the Lonchocarpus and Derris genera.[1][2] Chalcones are known for their diverse pharmacological activities, including antibacterial properties.[3] While this compound has been reported to possess antibacterial activity, specific quantitative data on its spectrum of action against a wide range of pathogens is not extensively available in the current literature.[1][4]

This document summarizes the available data on the antibacterial properties of this compound and related prenylated chalcones, such as Isobavachalcone and Derriobtusone A, to provide a basis for further investigation.

Data Presentation: Antibacterial Activity of this compound and Related Chalcones

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Isobavachalcone and Derriobtusone A against various bacterial pathogens. This data is presented to offer a comparative perspective on the potential antibacterial spectrum of this compound.

Note: There is conflicting evidence in the literature regarding the activity of lonchocarpin derivatives. One study reported that lonchocarpin isolated from Lonchocarpus sericeus was inactive against Escherichia coli, Staphylococcus aureus, and Candida albicans.[5] However, extracts from plants known to contain these compounds have shown antibacterial effects.[2][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Isobavachalcone (IBC)

Bacterial StrainGram StainMIC (µM)Reference
Staphylococcus aureus ATCC 29213Gram-positive5.0[7][8]
Methicillin-resistant S. aureus (MRSA) ATCC 15187Gram-positive>100[7][8]
Escherichia coli ATCC 25922Gram-negative>100[7][8]
Pseudomonas aeruginosa ATCC 27853Gram-negative24[7][8]

Table 2: Antibacterial Activity of Derriobtusone A

Bacterial StrainGram StainActivityReference
Staphylococcus aureusGram-positiveActive[9][10]
Escherichia coliGram-negativeInactive[9][10]

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of natural compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and loops

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in no growth (or a 99.9% reduction in the initial inoculum) on the MHA plate.

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow_for_Antibacterial_Screening cluster_preparation Preparation cluster_mic_assay MIC Assay cluster_mbc_assay MBC Assay A Bacterial Culture E Inoculation with Bacterial Suspension A->E B This compound Stock Solution D Serial Dilution of Compound B->D C Culture Media (e.g., MHB) C->D C->E D->E in 96-well plate F Incubation (37°C, 18-24h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H I Subculturing from Non-turbid Wells H->I Informative for J Incubation on Agar (37°C, 18-24h) I->J K Colony Counting J->K L MBC Determination K->L

Caption: Workflow for determining MIC and MBC of this compound.

Putative_Antibacterial_Mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption DNA DNA/RNA Compound->DNA Inhibition of Replication/Transcription Protein Protein Synthesis Compound->Protein Inhibition of Translation Enzymes Essential Enzymes Compound->Enzymes Inhibition of Activity Cell_Lysis Cell_Lysis Membrane->Cell_Lysis leads to Inhibition_of_Growth Inhibition_of_Growth DNA->Inhibition_of_Growth Protein->Inhibition_of_Growth Enzymes->Inhibition_of_Growth

Caption: Putative mechanisms of antibacterial action for chalcones.

References

Using 4-Hydroxylonchocarpin as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxylonchocarpin, also known as Isobavachromene, is a natural chalcone with a growing body of research highlighting its potential as a valuable molecular probe.[1] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, stem from its ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the intricate interplay of cellular signaling networks, particularly the NF-κB, MAPK, and Nrf2 pathways.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₈O₄
Molecular Weight 322.36 g/mol [2]
CAS Number 56083-03-5
Appearance Yellow Solid
Solubility Soluble in DMSO

Application Notes

This compound serves as a multifunctional molecular probe to dissect complex cellular processes. Its primary applications lie in the investigation of inflammatory, oxidative stress, and apoptotic pathways.

1. Probing the NF-κB Signaling Pathway

This compound is an effective tool for studying the canonical NF-κB signaling pathway. It has been demonstrated to inhibit the degradation of IκBα, the primary inhibitor of the NF-κB complex. By preventing IκBα degradation, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. This makes it a valuable probe for:

  • Investigating the role of NF-κB in inflammatory diseases.

  • Screening for novel anti-inflammatory drugs that target the NF-κB pathway.

  • Studying the cross-talk between NF-κB and other signaling pathways.

A plausible direct target for this activity, based on studies of similar chalcones, is the 26S proteasome . Inhibition of the proteasome's chymotrypsin-like activity prevents the degradation of ubiquitinated IκBα.

2. Investigating the MAPK Signaling Cascade

This compound has been observed to increase the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely p38, JNK, and ERK.[2] This activation can have context-dependent effects, including the induction of apoptosis in cancer cells. As a molecular probe, this compound can be used to:

  • Elucidate the upstream regulators of MAPK signaling.

  • Study the role of p38, JNK, and ERK in cell fate decisions (e.g., apoptosis vs. survival).

  • Explore the therapeutic potential of modulating MAPK pathways in various diseases.

3. Activating the Nrf2-Mediated Antioxidant Response

Recent evidence has shown that this compound and its close analog, Isobavachalcone, are potent activators of the Nrf2/HO-1 signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. Therefore, this compound can be employed to:

  • Study the mechanisms of cellular defense against oxidative stress.

  • Identify novel therapeutic strategies for diseases associated with oxidative damage.

  • Investigate the interplay between the Nrf2 pathway and inflammatory signaling.

Quantitative Data

The following table summarizes the available quantitative data for this compound (Isobavachromene). Further research is needed to establish a comprehensive profile of its binding affinities and inhibitory concentrations against a wider range of targets.

Target/AssayCell LineParameterValueReference
Antiamastigote activityLeishmania donovani infected J774A1 cellsIC₅₀> 20 μM[4]

Note: The provided IC₅₀ value indicates the concentration at which 50% of the biological activity is inhibited. Lower values indicate higher potency.

Experimental Protocols

The following are detailed protocols for key experiments using this compound as a molecular probe.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Target cell line (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is used to analyze the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Materials:

  • This compound

  • Target cell line

  • LPS (Lipopolysaccharide) or other stimuli

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for a specific time (e.g., 1-2 hours) before stimulating with an appropriate agonist (e.g., LPS for NF-κB activation) for a shorter duration (e.g., 30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Nuclear Translocation Assay for Nrf2

This protocol is used to determine if this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • This compound

  • Target cell line

  • Nuclear and cytoplasmic extraction kit

  • Western blot reagents (as in Protocol 2)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

Procedure:

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Western Blot: Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in Protocol 2.

  • Analysis: Probe the membranes with antibodies against Nrf2, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH) to assess the purity of the fractions and the translocation of Nrf2.

Visualizations

Signaling_Pathway_of_4_Hydroxylonchocarpin cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OHL This compound MAPKKK MAPKKK 4-OHL->MAPKKK Activates Keap1_Nrf2 Keap1_Nrf2 4-OHL->Keap1_Nrf2 Promotes dissociation Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Dissociates IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitinated IκBα targeted for degradation p65_p50 p65 p50 NFkB_DNA NF-κB DNA Binding p65_p50->NFkB_DNA p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis ERK ERK ERK->Apoptosis Nrf2 Nrf2 Nrf2_DNA Nrf2 DNA Binding (ARE) Nrf2->Nrf2_DNA Gene_Expression_Inflammation Pro-inflammatory Gene Expression NFkB_DNA->Gene_Expression_Inflammation Gene_Expression_Antioxidant Antioxidant Gene Expression Nrf2_DNA->Gene_Expression_Antioxidant Proteasome->p65_p50 Degrades IκBα, releases p65/p50 MAPKKK->p38 MAPKKK->JNK MAPKKK->ERK Keap1_Nrf2->Nrf2

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_NFkB cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (various concentrations) start->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for specific time stimulation->incubation harvest Harvest Cells incubation->harvest western Western Blot (p-p65, IκBα) harvest->western nuclear_extraction Nuclear/Cytoplasmic Fractionation harvest->nuclear_extraction mtt Cell Viability Assay (MTT) harvest->mtt analysis Data Analysis and Interpretation western->analysis western_nrf2 Western Blot (Nrf2) nuclear_extraction->western_nrf2 western_nrf2->analysis mtt->analysis

Caption: Experimental workflow for studying NF-κB and Nrf2 pathways.

Logical_Relationship Proteasome_Inhibition Proteasome Inhibition NFkB_Inhibition NF-κB Inhibition Proteasome_Inhibition->NFkB_Inhibition Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory Nrf2_Activation Nrf2 Activation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response MAPK_Activation MAPK Activation (p38, JNK, ERK) Apoptosis_Induction Apoptosis Induction MAPK_Activation->Apoptosis_Induction 4-OHL 4-OHL 4-OHL->Nrf2_Activation 4-OHL->MAPK_Activation

Caption: Logical relationships of this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Hydroxylonchocarpin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound and its analogues is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2] For this compound, the precursors are typically 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene and 4-hydroxybenzaldehyde. A closely related analogue, (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is synthesized from 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde, providing a valuable reference for the synthesis.[3][4][5]

Q2: I am experiencing very low yields. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the Claisen-Schmidt condensation for synthesizing polyhydroxychalcones like this compound can stem from several factors. Key areas to investigate include the choice and concentration of the base, reaction temperature, and reaction time. Inadequate deprotonation of the acetophenone, side reactions, or product degradation can all contribute to diminished yields. For troubleshooting, consider optimizing the base concentration (e.g., NaOH or KOH), adjusting the reaction temperature, and monitoring the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[6][7] Additionally, ensuring the purity of starting materials is crucial.

Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?

A3: The formation of a complex product mixture is a common issue. Potential side reactions in the synthesis of polyhydroxychalcones include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde (if it lacks alpha-hydrogens and is subjected to strong base), and the formation of polymeric materials. The presence of multiple hydroxyl groups can also lead to undesired side reactions if not properly managed. To minimize these, it's important to control the stoichiometry of the reactants and maintain the optimal reaction temperature.

Q4: What is the best method for purifying the final this compound product?

A4: Purification of chalcones is typically achieved through recrystallization.[8][9] A common solvent system for recrystallizing polyhydroxychalcones is a mixture of methanol and water.[3][5] Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can also be employed for more challenging purifications.[10] The choice of purification method will depend on the nature and quantity of the impurities present.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. These include:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To compare with literature values for the pure compound.

  • Spectroscopy:

    • UV-Vis Spectroscopy: To observe the characteristic absorption bands.[3]

    • FTIR Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O).[3]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Formation Ineffective catalyst- Increase the concentration of the base (e.g., 60% aqueous NaOH).- Experiment with different bases such as KOH.
Low reaction temperature- Increase the reaction temperature, potentially to reflux.[3]
Impure starting materials- Purify the acetophenone and benzaldehyde precursors before the reaction.
Formation of Multiple Products (as seen on TLC) Side reactions (e.g., self-condensation)- Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and time.
Cannizzaro reaction of the aldehyde- Ensure slow addition of the base to the reaction mixture.
Product is an Oil and Does Not Solidify Presence of impurities- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the oil using column chromatography.
Residual solvent- Ensure the product is thoroughly dried under vacuum.
Difficulty in Purifying the Product Product and impurities have similar polarities- Try a different solvent system for recrystallization.- Use a different stationary phase or a more polar eluent system for column chromatography.
Product is insoluble in common recrystallization solvents- Test a range of solvent mixtures to find a suitable system where the product is soluble when hot and insoluble when cold.

Experimental Protocols

Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (A this compound Analogue)

This protocol is adapted from the synthesis of a closely related chalcone and can serve as a starting point for the synthesis of this compound.[3][4][5]

Materials:

  • 2,4-dihydroxyacetophenone

  • 4-hydroxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Methanol

  • Distilled water

Procedure:

  • In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.

  • To this solution, add 10 ml of 60% aqueous sodium hydroxide solution as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, acidify the reaction mixture to pH 1 using 1M aqueous HCl.

  • Filter the separated solid product and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the product in an oven at 50 °C.

  • Purify the crude product by recrystallization from a methanol-water mixture.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of a this compound Analogue
ParameterValueReference
Acetophenone 2,4-dihydroxyacetophenone (0.01 mol)[3][5]
Benzaldehyde 4-hydroxybenzaldehyde (0.01 mol)[3][5]
Catalyst 60% aqueous NaOH (10 ml)[3][5]
Solvent Ethanol (25 ml)[3][5]
Temperature Reflux[3][5]
Reaction Time 3 hours[3][5]
Purification Recrystallization (Methanol-Water)[3][5]

Visualizations

General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_end Final Product start1 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene reaction Claisen-Schmidt Condensation (Base-catalyzed) start1->reaction start2 4-Hydroxybenzaldehyde start2->reaction acidification Acidification reaction->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization analysis TLC, MP, NMR, MS, etc. recrystallization->analysis end_product This compound analysis->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Impure Starting Materials problem->cause2 cause3 Side Reactions problem->cause3 solution1a Optimize Base Concentration cause1->solution1a solution1b Adjust Temperature & Time cause1->solution1b solution2 Purify Precursors cause2->solution2 solution3 Control Stoichiometry cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 4-Hydroxylonchocarpin Solubility and Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Hydroxylonchocarpin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Isobavachromene, is a chalcone compound with a molecular weight of 322.35 g/mol .[1] It exhibits a range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[1][2] Its hydrophobic nature leads to poor aqueous solubility, which can cause the compound to precipitate in biological assays, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the initial indicators of solubility problems with this compound in an assay?

A2: Common signs of solubility issues include:

  • Visible Precipitation: The appearance of cloudiness, haziness, or solid particles in your stock solution or final assay medium after the addition of this compound.

  • Inconsistent Results: High variability in measurements between replicate wells or across different experiments.

  • Atypical Dose-Response Curves: Curves that are flat or biphasic and do not follow the expected sigmoidal shape.

  • Lower than Expected Potency: The compound may appear less active due to a lower effective concentration in the solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound. Solubility in DMSO has been reported to be as high as 50 mg/mL with the aid of ultrasonication.[1] It is crucial to use high-purity, anhydrous DMSO to prepare the initial stock solution.

Q4: How can I prevent this compound from precipitating when I dilute it into my aqueous assay buffer?

A4: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a frequent challenge. To mitigate this, add the DMSO stock to your pre-warmed (e.g., 37°C) cell culture medium or buffer while gently vortexing or swirling. It is also advisable to keep the final concentration of DMSO in the assay as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity or other artifacts.

Troubleshooting Guides

Issue 1: Precipitate Observed in Cell Culture Medium After Adding this compound
  • Problem: A visible precipitate forms in the cell culture flask or plate after the addition of the this compound working solution.

  • Troubleshooting Steps:

    • Control Verification: Check your control flask/plate that contains the same final concentration of DMSO without the compound. If a precipitate is also present in the control, the issue may be with the medium components reacting to the solvent or temperature changes.

    • Stock Solution Check: Visually inspect your DMSO stock solution for any undissolved particles. If necessary, gently warm the stock solution to 37°C and sonicate to ensure complete dissolution.

    • Dilution Technique: Avoid adding the aqueous medium directly to the concentrated DMSO stock. Instead, add the stock solution to the pre-warmed medium with gentle agitation. For high final concentrations, consider a serial dilution approach in a small volume of medium before adding to the final culture volume.

    • Co-solvent/Surfactant Use: If precipitation persists, consider incorporating a co-solvent or surfactant into your assay medium.

Issue 2: High Variability and Poor Reproducibility in Assay Results
  • Problem: Experimental results show high standard deviations between replicates, and experiments are difficult to reproduce.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: Confirm that your this compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. Any undissolved compound will lead to inconsistent concentrations.

    • Optimize Final DMSO Concentration: While keeping the DMSO concentration low is important, ensure it is sufficient to maintain the solubility of this compound at the highest concentration tested.

    • Use of Formulations: For in vivo or sensitive in vitro assays, consider using a formulation with solubilizing agents like PEG300 and Tween-80 to improve bioavailability and prevent precipitation.[3][4]

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationNotes
Dimethyl Sulfoxide (DMSO)35 mg/mL[2]-
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]Requires sonication for complete dissolution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.38 mg/mL (7.38 mM)[3]A clear solution is obtained.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.76 mM)[3]A clear solution is obtained.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate in a water bath until the compound is completely dissolved.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous medium while gently vortexing or swirling. Ensure the final DMSO concentration is below 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visualization of Key Processes

Experimental Workflow for Solubilization

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (37°C) add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium (Final DMSO <0.5%) thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use Immediately in Assay dilute->use precipitate Precipitation Occurs dilute->precipitate cosolvent Consider Co-solvents (e.g., PEG300, Tween-80) precipitate->cosolvent If problem persists

Caption: A flowchart illustrating the steps for preparing stock and working solutions of this compound and troubleshooting precipitation.

Signaling Pathway of this compound

This compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and ERK, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.

G This compound and the MAPK Signaling Pathway cluster_mapk MAPK Signaling Cascades cluster_p38 p38 Pathway cluster_jnk JNK Pathway cluster_erk ERK Pathway cluster_downstream Downstream Cellular Responses compound This compound mapkkk MAPKKK (e.g., MEKK, ASK1) compound->mapkkk Activates mkk_p38 MKK3 / MKK6 mapkkk->mkk_p38 mkk_jnk MKK4 / MKK7 mapkkk->mkk_jnk mkk_erk MEK1 / MEK2 mapkkk->mkk_erk p38 p38 MAPK mkk_p38->p38 transcription Transcription Factors (e.g., c-Jun, ATF-2) p38->transcription jnk JNK mkk_jnk->jnk jnk->transcription erk ERK mkk_erk->erk erk->transcription apoptosis Apoptosis transcription->apoptosis inflammation Inflammation transcription->inflammation proliferation Cell Proliferation transcription->proliferation

Caption: A diagram showing the activation of the p38, JNK, and ERK MAPK signaling pathways by this compound, leading to various cellular responses.

References

stabilizing 4-Hydroxylonchocarpin in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxylonchocarpin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as isobavachromene, is a natural chalcone compound.[1] It has been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[1] A key mechanism of action is its ability to increase the phosphorylation of p38 MAPK, JNK, and ERK.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at 4°C and protected from light.[1] Stock solutions prepared in a solvent like DMSO can be stored at -80°C for up to one year.

Q3: What is the solubility of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 35 mg/mL.[1] It is poorly soluble in aqueous solutions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media

Possible Causes:

  • Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in water-based solutions like cell culture media.

  • pH-Dependent Instability: Chalcones can be unstable in aqueous solutions, and their stability is often pH-dependent. Near-neutral pH is generally where trans-chalcones, the more stable isomer, are favored.

  • High Final Concentration: The final concentration of this compound in the experimental setup may exceed its solubility limit in the aqueous medium.

  • Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with the compound, leading to precipitation.

Solutions:

Solution Description
Optimize Solvent and Dilution Prepare a high-concentration stock solution in 100% DMSO. For experiments, perform serial dilutions in pre-warmed (37°C) culture medium, adding the compound dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
pH Adjustment Ensure the final pH of your experimental solution is near neutral (pH 7.2-7.4), as chalcones are generally more stable in this range.
Use of Solubilizing Agents For in vivo studies or challenging in vitro models, consider using solubility enhancers. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with chalcones, significantly improving their aqueous solubility and stability.[2][3]
Lower Final Concentration If precipitation persists, it may be necessary to use a lower final concentration of this compound in your experiments.
Issue 2: Inconsistent or Unexpected Experimental Results

Possible Causes:

  • Degradation of this compound: As a chalcone, this compound can be susceptible to degradation in solution, especially with prolonged incubation times, exposure to light, or non-optimal pH. This can lead to a decrease in the effective concentration of the active compound.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in signaling pathways and metabolism.

  • Issues with Assay Protocol: Suboptimal assay conditions, such as incorrect incubation times or reagent concentrations, can lead to unreliable results.

Solutions:

Solution Description
Prepare Fresh Solutions Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment to minimize degradation.
Include Proper Controls Always include a vehicle control (e.g., DMSO at the same final concentration as the treatment groups) to account for any effects of the solvent on the cells. Positive and negative controls for the specific assay being performed are also crucial.
Optimize Assay Parameters If results are unexpected, consider optimizing assay parameters such as cell seeding density, treatment duration, and concentration of this compound.
Confirm Compound Identity and Purity If inconsistent results persist, it may be necessary to verify the identity and purity of your this compound stock using analytical methods such as HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: General Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for Phosphorylated Kinases (p-p38, p-JNK, p-ERK)
  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of p38, JNK, and ERK, as well as a loading control (e.g., GAPDH or β-actin) to normalize the data.

Signaling Pathways and Experimental Workflows

G cluster_0 Stimulus cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response 4_Hydroxylonchocarpin 4_Hydroxylonchocarpin MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: MAPK signaling pathway activation by this compound.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Assay cluster_3 Analysis Stock_Solution Prepare 10 mM Stock in 100% DMSO Treat_Cells Treat Cells with This compound Stock_Solution->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Add_Reagent Add Assay Reagent (e.g., MTS) Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read_Plate Read Absorbance Incubate->Read_Plate Analyze_Data Calculate Cell Viability Read_Plate->Analyze_Data

References

Technical Support Center: 4-Hydroxylonchocarpin Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-Hydroxylonchocarpin.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to crystallization?

A1: this compound, a chalcone flavonoid, has the following properties:

  • Molecular Formula: C₂₀H₁₈O₄

  • Molecular Weight: 322.36 g/mol [1]

  • Appearance: Typically a solid

  • Solubility: Known to be soluble in DMSO at 35 mg/mL.[1] Solubility in other common organic solvents is not widely reported, but based on its flavonoid structure, it is expected to have some solubility in polar organic solvents like ethanol and acetone.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: While specific solvent systems for this compound are not extensively documented, general knowledge of flavonoid and chalcone crystallization suggests the use of polar organic solvents and their mixtures. Commonly successful solvents include ethanol, acetone, and mixtures such as ethanol-water, n-hexane/acetone, and n-hexane/ethyl acetate.[2][3] For chalcones specifically, ethanol has been successfully used for recrystallization.[4][5]

Q3: What are the critical factors influencing the success of this compound crystallization?

A3: The key factors for successful crystallization are:

  • Purity of the starting material: Impurities can significantly hinder or prevent crystal formation.[6]

  • Choice of solvent: The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Concentration: A supersaturated solution is required for crystallization to occur.

  • Cooling rate: Slow cooling generally promotes the formation of larger, higher-quality crystals.

  • Agitation: Gentle or no agitation is usually preferred to allow for undisturbed crystal growth.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid oil instead of solid crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated. To prevent this, you can try using a lower boiling point solvent, decreasing the initial concentration of your solution, or in a mixed solvent system, adding more of the solvent in which the compound is more soluble.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form after cooling Solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add a less polar solvent (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool again.
Nucleation is inhibited.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of this compound if available.
Crystals are very small or form a powder Crystallization occurred too rapidly.- Reheat the solution to redissolve the solid.- Add a small amount of additional solvent to reduce the level of supersaturation.- Allow the solution to cool more slowly (e.g., by insulating the flask).
Compound "oils out" instead of crystallizing The compound's melting point may be below the solvent's boiling point, or the solution is too concentrated.- Reheat the solution and add more of the primary solvent.- Try a different solvent with a lower boiling point.- If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble.
Low yield of recovered crystals Too much solvent was used.- Before filtering, check for further crystallization by cooling the mother liquor in an ice bath.- Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.- Ensure the solution is cooled to a low enough temperature (e.g., 4°C or in an ice bath) before filtration.
Crystals are discolored or appear impure Impurities were not fully removed.- If the color is due to a soluble impurity, consider treating the hot solution with activated charcoal before filtration.- The purity of the starting material may be too low; further purification by another method (e.g., chromatography) may be necessary before crystallization.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound (General)

This protocol is a general guideline based on common procedures for flavonoids and chalcones.

  • Solvent Selection: Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. A starting point for chalcones is approximately 5 mL of ethanol per gram of crude material.[4] The dissolution can be performed at a controlled temperature, for example, 50°C.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (e.g., 4°C) or an ice bath can increase the yield.[4][7]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone or ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water or n-hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • Crystal Collection and Washing: Collect and wash the crystals as described in Protocol 1.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Common Solvents for Flavonoid and Chalcone Crystallization
Solvent SystemCompound ClassNotesReference
EthanolChalcones, FlavonoidsA common and effective solvent for recrystallization.[3][5]
AcetoneFlavonoids, Natural ProductsGood precipitant and general crystallization solvent.[2]
Ethanol-WaterFlavonoidsA mixed solvent system where water acts as the anti-solvent.[7]
n-Hexane/AcetoneGeneral OrganicsA common mixed solvent system for crystallization.[3]
n-Hexane/Ethyl AcetateGeneral OrganicsAnother widely used mixed solvent system.[3]
Table 2: Optimized Conditions for Recrystallization of Pomelo Flavonoids
ParameterOptimized Value
Ethanol Concentration24%
Liquid-to-Solid Ratio10:1 (mL/g)
pH3.75
Crystallization Temperature4 °C
Crystallization Time24 hours
Note: These conditions were optimized for flavonoids from pomelo peel and may serve as a starting point for optimizing this compound crystallization.[7]

Visualizations

Troubleshooting_Crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_small_crystals Troubleshooting: Small Crystals start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals After cooling oiling_out Compound Oils Out start->oiling_out During cooling small_crystals Small/Powdery Crystals start->small_crystals After cooling low_yield Low Crystal Yield start->low_yield After filtration impure_crystals Impure/Colored Crystals start->impure_crystals Visual inspection success Successful Crystallization start->success Good quality crystals and yield nc_sol1 Concentrate Solution no_crystals->nc_sol1 nc_sol2 Add Anti-Solvent no_crystals->nc_sol2 nc_sol3 Scratch Flask / Add Seed no_crystals->nc_sol3 oo_sol1 Add More 'Good' Solvent oiling_out->oo_sol1 oo_sol2 Use Lower Boiling Point Solvent oiling_out->oo_sol2 sc_sol1 Reheat and Add More Solvent small_crystals->sc_sol1 sc_sol2 Slow Down Cooling small_crystals->sc_sol2 Crystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Further Cooling (Ice Bath / 4°C) cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

References

Technical Support Center: Optimizing Cell Culture Conditions for 4-Hydroxylonchocarpin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture experiments involving 4-Hydroxylonchocarpin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a chalcone, a type of flavonoid, with known anticancer properties.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the activation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK) pathways.[1][2] Activation of these pathways can lead to cell cycle arrest and ultimately, apoptosis.

Q2: How do I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10-50 mg/mL.[1][3] It is recommended to use ultrasonic agitation to ensure complete dissolution.[3] For long-term storage, the stock solution should be stored at -20°C or -80°C and protected from light.[2][3]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. Based on studies of structurally similar compounds, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity and apoptosis assays.[4] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q4: How long should I incubate my cells with this compound?

The incubation time will depend on the endpoint being measured. For cell viability assays (e.g., MTT), incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects. For apoptosis assays, an earlier time point, such as 24 hours, may be sufficient to observe significant effects. For signaling pathway analysis (e.g., Western blot for phosphorylated proteins), shorter incubation times (e.g., 15 minutes to a few hours) are typically required to capture the transient nature of protein phosphorylation.

Troubleshooting Guides

Problem 1: Low or no cytotoxicity observed after this compound treatment.
Possible Cause Troubleshooting Steps
Sub-optimal concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.
Insufficient incubation time Increase the incubation time (e.g., up to 72 hours) to allow for the compound to exert its effects.
Cell line resistance Some cell lines may be inherently resistant to this compound. Consider testing different cancer cell lines or investigating potential resistance mechanisms.
Compound degradation Ensure the stock solution has been stored properly (at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.
Incorrect solvent control Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).
Problem 2: Difficulty in detecting apoptosis.
Possible Cause Troubleshooting Steps
Inappropriate assay timing Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the optimal time point for detecting apoptosis in your cell line.
Insensitive apoptosis assay Consider using multiple apoptosis assays that measure different stages of the process (e.g., Annexin V-FITC for early apoptosis and TUNEL assay for late-stage DNA fragmentation).
Low treatment concentration Increase the concentration of this compound to a level that is known to induce cytotoxicity (e.g., at or above the IC50 value).
Cell confluence High cell density can sometimes inhibit the induction of apoptosis. Ensure cells are seeded at an appropriate density to allow for optimal growth and response to treatment.
Problem 3: Inconsistent or weak signals in Western blot for MAPK signaling.
Possible Cause Troubleshooting Steps
Sub-optimal stimulation time Phosphorylation events are often rapid and transient. Perform a time-course experiment with short incubation times (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation of p38, JNK, and ERK.
Poor antibody quality Use antibodies that are validated for the specific phosphorylated proteins of interest. Titrate the primary antibody concentration to optimize the signal-to-noise ratio.
Insufficient protein loading Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford) and loading a sufficient amount of protein (typically 20-40 µg).
Inefficient protein transfer Optimize the Western blot transfer conditions (e.g., transfer time, voltage) and use a loading control (e.g., β-actin or GAPDH) to confirm efficient transfer.
Lysate preparation Prepare cell lysates using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

Data Presentation

Table 1: Representative IC50 Values of Structurally Similar Stilbene Compounds in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Hydroxylated Stilbene 2SW480 (colorectal)15[5]
Hydroxylated Stilbene 4SW480 (colorectal)16[5]
Ferrocenyl-Stilbene 17SW480 (colorectal)5.9[5]
Ferrocenyl-Stilbene 17HepG2 (liver)11.2[5]
ResveratrolSW480 (colorectal)67[5]

Note: These values are for compounds structurally related to this compound and should be used as a general guide. The IC50 of this compound should be experimentally determined for each cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for the optimal time point (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot for MAPK Signaling
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for various short time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., total p38, total JNK, total ERK, or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control.

Visualizations

Signaling_Pathway cluster_cell Cancer Cell This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK activates JNK JNK This compound->JNK activates ERK ERK This compound->ERK activates Cell Membrane Cell Membrane Apoptosis Apoptosis p38 MAPK->Apoptosis induces JNK->Apoptosis induces ERK->Apoptosis induces

Caption: this compound signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot A1 Seed Cells A2 Treat with this compound A1->A2 A3 MTT Assay A2->A3 A4 Determine IC50 A3->A4 B1 Seed & Treat A4->B1 Inform subsequent experiments C1 Seed & Treat A4->C1 Inform subsequent experiments B2 Annexin V/PI Staining B1->B2 B3 Flow Cytometry B2->B3 C2 Protein Extraction C1->C2 C3 SDS-PAGE & Transfer C2->C3 C4 Immunoblotting C3->C4

Caption: Experimental workflow for this compound.

Troubleshooting_Logic Start No Cytotoxicity Observed Conc Is the concentration optimal? Start->Conc Time Is the incubation time sufficient? Conc->Time Yes DoseResponse Perform Dose-Response Conc->DoseResponse No Resistant Is the cell line resistant? Time->Resistant Yes IncreaseTime Increase Incubation Time Time->IncreaseTime No ChangeCellLine Use a Different Cell Line Resistant->ChangeCellLine Yes End Re-evaluate Resistant->End No DoseResponse->End IncreaseTime->End ChangeCellLine->End

Caption: Troubleshooting logic for cytotoxicity issues.

References

Technical Support Center: Mitigating Off-Target Effects of 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of 4-Hydroxylonchocarpin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound, also known as isobavachromene, is a natural chalcone compound.[1][2] It has been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[1][3] A key reported mechanism of action is the increased phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound interacts with molecules other than its intended biological target, potentially leading to misleading experimental results or adverse effects.[4] Given the diverse reported activities of this compound, it is plausible that it interacts with multiple cellular targets, making a thorough investigation of its off-target profile crucial for accurate data interpretation.

Q3: What are the initial steps to minimize potential off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Perform a dose-response curve: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-targets.

  • Use appropriate controls: Always include vehicle-only (e.g., DMSO) controls in your experiments to differentiate between compound-specific effects and solvent effects.

  • Consult the literature: Review existing studies on this compound and structurally related chalcones to identify known off-targets and effective concentration ranges.

Q4: How can I validate that the observed phenotype is due to the intended on-target effect of this compound?

On-target validation can be achieved through several experimental approaches:

  • Rescue experiments: If the intended target is known, overexpressing a drug-resistant mutant of the target protein should reverse the observed phenotype.

  • Use of a structurally distinct inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, it should ideally produce the same phenotype.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should mimic the phenotype observed with this compound treatment.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Troubleshooting Steps
High cellular toxicity observed at concentrations expected to be effective. The observed toxicity may be due to off-target effects.1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 3. Conduct a broad off-target screening (e.g., kinase panel profiling) to identify potential toxicity-mediating off-targets.
Inconsistent or non-reproducible experimental results. 1. Variability in compound concentration. 2. Off-target effects masking the on-target phenotype. 3. Degradation of the compound.1. Ensure accurate and consistent preparation of this compound solutions. 2. Validate target engagement using a method like the Cellular Thermal Shift Assay (CETSA). 3. Aliquot and store the compound as recommended by the supplier to avoid repeated freeze-thaw cycles.
Observed phenotype does not match the expected outcome based on the intended target. The phenotype may be a result of off-target effects or engagement with an unexpected pathway.1. Perform a proteome-wide thermal shift assay (CETSA-MS) to identify all cellular targets of this compound. 2. Conduct pathway analysis based on the identified off-targets to understand the unexpected cellular response.

Data Presentation

Currently, comprehensive public data on the broad off-target profile of this compound is limited. Researchers are encouraged to generate their own selectivity data. The following tables are templates for presenting such data.

Table 1: Kinase Selectivity Profile of this compound (Example)

KinasePercent Inhibition at 1 µMIC50 (µM)
Target Kinase X950.1
Off-Target Kinase A751.5
Off-Target Kinase B40>10
Off-Target Kinase C15>10
.........

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement (Example)

Target ProteinVehicle Tagg (°C)This compound Tagg (°C)ΔTagg (°C)
Intended Target52.156.3+4.2
Known Off-Target60.561.0+0.5
Non-Target Protein48.748.6-0.1

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

This protocol is a generalized method to confirm the direct binding of this compound to its target protein within intact cells.

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blotting or other protein quantification methods. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.

2. Kinase Profiling for Off-Target Identification

This protocol outlines a general approach for screening this compound against a panel of kinases to identify off-target interactions. Commercial services are widely available for broad kinase profiling.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add this compound at a final desired screening concentration (e.g., 1 µM or 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the controls. For significant hits, a dose-response curve should be generated to determine the IC50 value.

Visualizations

Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Growth_Factors->MAP3K RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors_ERK MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors_p38 JNK JNK MKK4_7->JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun, JunB) JNK->Transcription_Factors_JNK 4H This compound 4H->ERK1_2 Increases Phosphorylation 4H->p38 Increases Phosphorylation 4H->JNK Increases Phosphorylation

Caption: MAPK signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Observe Phenotype with this compound Dose_Response 1. Perform Dose-Response Curve Start->Dose_Response CETSA 2. Validate Target Engagement (CETSA) Dose_Response->CETSA Kinome_Scan 3. Assess Off-Target Profile (Kinase Profiling) CETSA->Kinome_Scan Rescue_Experiment 4. On-Target Validation (Rescue/Knockdown) Kinome_Scan->Rescue_Experiment Data_Analysis 5. Analyze Data and Refine Hypothesis Rescue_Experiment->Data_Analysis

Caption: Workflow for investigating and mitigating off-target effects.

References

dealing with 4-Hydroxylonchocarpin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the degradation of 4-Hydroxylonchocarpin during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound, like other chalcones, is primarily affected by exposure to light, non-neutral pH (both acidic and alkaline conditions), elevated temperatures, and oxidizing agents. The α,β-unsaturated ketone moiety and the phenolic hydroxyl groups in its structure are susceptible to various reactions under these conditions.

Q2: What is the recommended way to store this compound?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at a low temperature, preferably at 4°C or below. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and in a buffer with a neutral pH.

Q3: My this compound solution has changed color. What could be the cause?

A3: A color change in your this compound solution can indicate degradation. This could be due to several factors, including oxidation of the phenolic groups or isomerization of the trans double bond to the cis form, which can alter the chromophore and thus the absorption of visible light. Exposure to light and non-neutral pH can accelerate these processes.

Q4: Can I expect degradation of this compound in my cell culture medium?

A4: Yes, degradation in aqueous and buffered solutions like cell culture media is possible. The stability of flavonoids in such media can be problematic. It is recommended to determine the stability of this compound under your specific experimental conditions to ensure accurate interpretation of results.[1]

Q5: What are the likely degradation products of this compound?

A5: Under acidic or basic conditions, chalcones can undergo cyclization to form the corresponding flavanone.[2] Exposure to UV light can lead to cis-trans isomerization.[3] Oxidative conditions may lead to the formation of various oxidation products of the phenolic rings.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound purity in solution. pH of the solvent: Chalcones can be unstable in acidic or alkaline solutions.[4][5]Prepare solutions in a neutral buffer (pH ~7) and use them immediately. If storage is required, keep at 4°C or lower and re-verify purity before use.
Exposure to light: Chalcones can undergo photo-isomerization or photodegradation.[3][6]Protect solutions from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit environment when possible.
Elevated temperature: Heat can accelerate degradation reactions.[7]Store solutions at low temperatures (e.g., 4°C). Avoid heating solutions unless necessary for the experimental protocol.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products: The new peaks likely represent degradation products such as the cis-isomer or the cyclized flavanone.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Inconsistent results in biological assays. Degradation of the compound during the experiment: The active compound concentration may be decreasing over the course of the assay.Perform a time-course stability study of this compound in your assay medium to determine its half-life under the experimental conditions. This will help in designing the experiment and interpreting the results accurately.

Quantitative Data on Stability

Due to the limited availability of specific stability data for this compound, the following table presents representative data for a chalcone with similar structural features to illustrate the impact of different storage conditions.

Condition Time % Degradation (Illustrative) Primary Degradation Product (Likely)
Aqueous Solution, pH 3, 25°C, Dark 24h10-15%Flavanone (Cyclization Product)
Aqueous Solution, pH 9, 25°C, Dark 24h20-30%Flavanone and other products
Methanol Solution, 25°C, UV light (365 nm) 6h15-25%cis-Isomer
Solid, 40°C, 75% RH, Dark 2 weeks5-10%Oxidative products
Aqueous Solution, pH 7, 4°C, Dark 1 week< 2%-

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solution):

    • Incubate the stock solution at 60°C for 7 days, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid):

    • Place a known amount of solid this compound in an oven at 60°C for 7 days.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration.

  • Photodegradation:

    • Expose the stock solution in a transparent container to a UV light source (e.g., 254 nm or 365 nm) for 48 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.

  • The mobile phase could be a gradient of acetonitrile and water/buffer.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.

  • Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the degradation products, which can aid in their identification.

Visualizations

4-Hydroxylonchocarpin_trans This compound (trans-isomer) cis_isomer cis-Isomer 4-Hydroxylonchocarpin_trans->cis_isomer UV Light flavanone Flavanone 4-Hydroxylonchocarpin_trans->flavanone Acid/Base oxidation_products Oxidation Products 4-Hydroxylonchocarpin_trans->oxidation_products Oxidizing Agents cis_isomer->4-Hydroxylonchocarpin_trans Thermal Reversion

Caption: Hypothetical degradation pathway of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photodegradation (UV light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc evaluate Evaluate Chromatograms (Purity, Degradants) hplc->evaluate

Caption: Workflow for a forced degradation study.

start Inconsistent Results? check_purity Purity of stock solution verified? start->check_purity check_storage Stored properly? (Dark, 4°C) check_purity->check_storage Yes reprepare Reprepare stock solution check_purity->reprepare No check_solvent Solvent pH neutral? check_storage->check_solvent Yes adjust_storage Adjust storage conditions check_storage->adjust_storage No check_light Experiment protected from light? check_solvent->check_light Yes use_buffer Use neutral buffer for solutions check_solvent->use_buffer No stability_study Perform stability study in assay medium check_light->stability_study Yes protect_light Protect experiment from light check_light->protect_light No adjust_protocol Adjust experimental protocol based on stability data stability_study->adjust_protocol repurify Repurify compound reprepare->repurify If purity is still low

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing the Oral Bioavailability of 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the oral bioavailability of 4-Hydroxylonchocarpin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a chalcone, a type of flavonoid, with the chemical formula C₂₀H₁₈O₄ and a molecular weight of 322.36 g/mol .[1][2] Chalcones are recognized as precursors in the biosynthesis of flavonoids.[3] Preclinical studies have shown that this compound possesses a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][4]

Q2: What are the main challenges in achieving good oral bioavailability for this compound?

A2: Like many flavonoids and chalcones, this compound faces several challenges to oral bioavailability:

  • Poor Aqueous Solubility: As a polyphenolic compound, it is likely to have low water solubility, which is a primary rate-limiting step for absorption.[5][6] The predicted XLogP3 value for this compound is 4.5, indicating significant lipophilicity and thus poor aqueous solubility.[1]

  • Extensive First-Pass Metabolism: Flavonoids are known to be extensively metabolized in the intestines and liver by phase I and phase II enzymes, leading to rapid clearance and reduced systemic availability of the parent compound.[7]

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, limiting its net absorption.[5]

Q3: What are the general strategies to improve the oral bioavailability of flavonoids like this compound?

A3: Several formulation strategies can be employed:

  • Nanotechnology-based delivery systems: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve its solubility, and enhance its absorption.[8][9]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate and solubility of the compound.

  • Use of Absorption Enhancers: Co-administration with excipients that can inhibit efflux transporters or open tight junctions between intestinal cells can increase permeability.[5]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active this compound in the body.[5]

  • Microencapsulation: Encapsulating the chalcone in microparticles can be a viable strategy to overcome low water solubility issues.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound formulations.

Problem Possible Cause Troubleshooting Steps
Low in vitro dissolution rate of the formulation. Poor wettability of the drug particles.- Reduce particle size through micronization or nanonization.- Incorporate a wetting agent or surfactant into the formulation.- Consider formulating as a solid dispersion with a hydrophilic polymer.
Insufficient drug release from the carrier.- Optimize the drug-to-carrier ratio in the formulation.- Select a carrier with a faster dissolution rate.- Modify the formulation method (e.g., switch from physical mixing to solvent evaporation or melt extrusion for solid dispersions).
High variability in in vivo pharmacokinetic data. Food effects influencing absorption.- Standardize the fasting and feeding protocols for animal studies.- Investigate the effect of a high-fat meal on the bioavailability of your formulation.
Inconsistent dosing or sampling.- Ensure accurate and consistent oral gavage technique.- Standardize blood sampling times and procedures.
Genetic variability in animal models.- Use a sufficient number of animals per group to account for biological variation.- Consider using a more genetically homogenous animal strain.
Low apparent permeability (Papp) in Caco-2 cell assays. The compound is a substrate for efflux transporters (e.g., P-gp).- Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm efflux.- If efflux is confirmed, incorporate a P-gp inhibitor into your formulation strategy.
Poor passive diffusion due to high lipophilicity.- Formulate with solubility enhancers to increase the concentration gradient across the cell monolayer.- Consider nanotechnology approaches to facilitate transport.
Evidence of extensive metabolism in vivo (low parent drug levels despite good absorption). Rapid first-pass metabolism in the gut wall and liver.- Co-administer with an inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4).- Develop a formulation that promotes lymphatic absorption, bypassing the portal circulation and first-pass metabolism in the liver.

Quantitative Data

Flavonoid Formulation Animal Model Key Pharmacokinetic Parameter Improvement
Quercetin Phospholipid ComplexRat20-fold increase in Cmax and 12-fold increase in AUC compared to free quercetin.
Daidzein Lecithin-based nano-delivery systemRatSignificantly improved intestinal absorption.[9]
Galangin Chitosan-sodium alginate coated liposomesIn vitroApproximately 3-fold increase in bioaccessibility in a simulated gastrointestinal environment.[11]
Isorhamnetin Phytic acid or phospholipid complexesGeneralCan enhance bioavailability.[6]

Experimental Protocols

In Vitro Dissolution Study

Objective: To assess the dissolution rate of different this compound formulations.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: a. Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C. b. Place a known amount of the this compound formulation (equivalent to a specific dose) into each vessel. c. Rotate the paddles at a constant speed (e.g., 50 or 75 RPM). d. Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and identify potential efflux transport.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the test solution containing a known concentration of this compound to the apical (A) chamber. c. Add fresh transport buffer to the basolateral (B) chamber. d. Incubate at 37 °C with gentle shaking. e. Collect samples from the basolateral chamber at specified time points.

  • Efflux Assay (Basolateral to Apical - B to A): a. Add the test solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber. b. Collect samples from the apical chamber at specified time points.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[12]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration.

Methodology:

  • Animals: Use male Sprague-Dawley rats (or another appropriate strain), acclimatized for at least one week.

  • Dosing: a. Fast the rats overnight with free access to water. b. Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13][14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.

  • Sample Analysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma. b. Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)
    • Tmax (time to reach Cmax)
    • AUC (area under the plasma concentration-time curve)
    • t₁/₂ (elimination half-life)
    • Relative bioavailability (compared to a control formulation or intravenous administration).

Visualizations

flavonoid_metabolism cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver This compound This compound Absorption Absorption This compound->Absorption Metabolism_Gut Gut Wall Metabolism (Phase I & II) Absorption->Metabolism_Gut Efflux P-gp Efflux Absorption->Efflux Portal_Vein Portal_Vein Metabolism_Gut->Portal_Vein Excretion Excretion Metabolism_Gut->Excretion Efflux->Excretion Fecal Metabolism_Liver Hepatic First-Pass Metabolism (Phase I & II) Portal_Vein->Metabolism_Liver Systemic_Circulation Systemic_Circulation Metabolism_Liver->Systemic_Circulation Bioavailable Drug Metabolism_Liver->Excretion

Caption: Metabolic pathway of this compound.

formulation_workflow start Poorly Soluble This compound solubility Solubility/ Dissolution Limited? start->solubility permeability Permeability Limited? solubility->permeability No sol_strat Solubility Enhancement - Nanotechnology - Solid Dispersion - pH modification solubility->sol_strat Yes metabolism Extensive Metabolism? permeability->metabolism No perm_strat Permeability Enhancement - Permeation Enhancers - Efflux Pump Inhibitors permeability->perm_strat Yes met_strat Metabolism Reduction - Enzyme Inhibitors - Lymphatic Targeting metabolism->met_strat Yes evaluation In Vitro & In Vivo Evaluation metabolism->evaluation No sol_strat->permeability perm_strat->metabolism met_strat->evaluation

Caption: Formulation selection workflow.

enhancer_mechanisms cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream formulation This compound Formulation membrane Cell Membrane formulation->membrane tj Tight Junctions efflux P-gp Efflux Pump membrane->efflux absorption Absorption membrane->absorption enhancer Permeation Enhancers enhancer->tj Opens enhancer->efflux Inhibits enhancer->membrane Increases Fluidity

Caption: Mechanisms of permeation enhancers.

References

addressing autofluorescence of 4-Hydroxylonchocarpin in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 4-Hydroxylonchocarpin in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring high-quality and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging experiments with this compound?

Autofluorescence is the natural emission of light by biological structures or compounds when excited by a light source. In the context of your experiments, it can arise from the biological sample itself (e.g., from molecules like NAD(P)H, flavins, collagen, or lipofuscin), from the fixation process, or potentially from this compound. This background fluorescence can obscure the specific signal from your intended fluorescent probes, leading to poor signal-to-noise ratios and difficulty in interpreting your results.

Q2: Does this compound itself exhibit autofluorescence?

Currently, there is limited specific data characterizing the intrinsic fluorescent properties of this compound. As a chalcone, a class of compounds known to sometimes possess fluorescent properties, it is plausible that it may contribute to background fluorescence. However, autofluorescence is more commonly a significant issue originating from the biological sample, especially in tissues with high cellular metabolism or structural proteins.

Q3: What are the common sources of autofluorescence in my samples?

Several factors can contribute to autofluorescence in your imaging experiments:

  • Endogenous Fluorophores: Molecules like NAD(P)H, flavins, collagen, and elastin are naturally present in cells and tissues and are inherently fluorescent.

  • Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age and are a major source of broad-spectrum autofluorescence.

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.

  • Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.

Q4: How can I determine the source of the autofluorescence in my experiment?

To identify the source of autofluorescence, you can include the following controls in your experimental workflow:

  • Unstained Sample: Image a sample that has not been treated with any fluorescent probes or this compound. This will reveal the baseline autofluorescence of your biological specimen.

  • Vehicle Control: Treat a sample with the vehicle used to dissolve this compound to see if it contributes to the background.

  • This compound Only: Image a sample treated only with this compound to assess its potential contribution to fluorescence.

Troubleshooting Guide: Addressing Autofluorescence

This guide provides a step-by-step approach to diagnosing and mitigating autofluorescence when imaging samples treated with this compound.

Issue: High background fluorescence is obscuring the signal from my fluorescent probe.

This is a common challenge when dealing with autofluorescence. The following workflow will guide you through identifying the potential cause and implementing a solution.

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start High Background Fluorescence Observed unstained_control Image Unstained Control Sample start->unstained_control autofluorescence_present Is Autofluorescence Present? unstained_control->autofluorescence_present yes_sample Yes: Autofluorescence is from Sample/Fixation autofluorescence_present->yes_sample Yes no_sample No: Autofluorescence may be from Probe or Compound autofluorescence_present->no_sample No prevention Prevention & Optimization yes_sample->prevention Implement First chemical_quenching Chemical Quenching yes_sample->chemical_quenching If Prevention is Insufficient photobleaching Photobleaching yes_sample->photobleaching Alternative to Chemical Quenching spectral_unmixing Computational Correction (Spectral Unmixing) yes_sample->spectral_unmixing For Advanced Correction prevention_details Optimize Fixation Choose Far-Red Fluorophores Perfuse to Remove Blood prevention->prevention_details chemical_details Use Sudan Black B for Lipofuscin Use Sodium Borohydride for Aldehydes chemical_quenching->chemical_details photobleaching_details Expose to High-Intensity Light Before Staining photobleaching->photobleaching_details spectral_details Acquire Emission Spectrum of Autofluorescence and Subtract spectral_unmixing->spectral_details

Caption: Troubleshooting workflow for high background fluorescence.
Data Presentation: Comparison of Autofluorescence Quenching Methods

The following table summarizes common chemical quenching agents and their effectiveness against different sources of autofluorescence.[1][2][3]

Quenching AgentPrimary TargetEfficacyKey Considerations
Sudan Black B LipofuscinHighCan introduce its own fluorescence in the far-red channel.[1][2]
Sodium Borohydride Aldehyde-induced autofluorescenceModerate to HighMust be freshly prepared. Can have variable results.[1][2]
Copper Sulfate General autofluorescenceModerateOften used in combination with other agents.[3]
Commercial Reagents Broad spectrumHighOptimized formulations, but can be more expensive.

Experimental Protocols

Here are detailed methodologies for key experiments to reduce autofluorescence.

Protocol 1: Photobleaching to Reduce Autofluorescence

This method involves exposing the sample to high-intensity light to "bleach" the endogenous fluorophores before introducing your specific fluorescent labels.[4][5][6][7]

start Start: Prepared Sample Slide (Fixed and Permeabilized) expose Expose to High-Intensity Light Source (e.g., LED or microscope's fluorescent lamp) for 1-3 hours. start->expose Step 1 wash1 Wash with PBS (3 x 5 minutes) expose->wash1 Step 2 stain Proceed with Standard Immunofluorescence Staining Protocol wash1->stain Step 3 image Image the Sample stain->image Step 4

Caption: Experimental workflow for photobleaching.

Methodology:

  • Prepare your cell or tissue samples on slides as you would for your standard staining protocol (including fixation and permeabilization).

  • Before applying any blocking solutions or antibodies, place the slides on the microscope stage or in a suitable light box.

  • Expose the samples to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a bright LED array) for 1 to 3 hours. The optimal time will need to be determined empirically for your specific sample type.

  • After photobleaching, wash the samples three times for 5 minutes each with PBS.

  • Proceed with your standard blocking, primary antibody, secondary antibody, and/or other fluorescent staining steps.

  • Mount and image the samples.

Protocol 2: Chemical Quenching with Sudan Black B for Lipofuscin

This protocol is particularly effective for tissues known to have high levels of lipofuscin, such as neuronal tissue or aged samples.[2][3]

Methodology:

  • Complete your standard immunofluorescence staining protocol, including all antibody incubation and washing steps.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particulates.

  • After the final post-secondary antibody wash, immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.

  • Wash the slides thoroughly with PBS several times to remove any residual ethanol and unbound dye.

  • Mount the coverslip using an aqueous mounting medium and proceed with imaging.

Protocol 3: Computational Correction using Spectral Unmixing

Spectral unmixing is a powerful technique available on many modern confocal and multispectral imaging systems that computationally separates the emission spectra of different fluorophores, including autofluorescence.[8][9][10][11]

start Start: Prepare Samples unstained_ref Prepare an Unstained Reference Sample start->unstained_ref stained_ref Prepare Single-Stain Reference Samples for each fluorophore used start->stained_ref acquire_spectra Acquire the Emission Spectrum (Lambda Stack) for each Reference Sample unstained_ref->acquire_spectra stained_ref->acquire_spectra acquire_exp Acquire a Lambda Stack of your Fully Stained Experimental Sample acquire_spectra->acquire_exp unmix Use Imaging Software to Perform Linear Unmixing, using the reference spectra to separate the signals from each fluorophore and the autofluorescence acquire_exp->unmix analyze Analyze the Unmixed Images unmix->analyze

Caption: Logical workflow for spectral unmixing.

Methodology:

  • Prepare Reference Samples: For this method to be accurate, you will need to prepare several control samples:

    • An unstained sample to capture the autofluorescence spectrum.

    • A separate sample stained with only one of your fluorescent probes (e.g., only your secondary antibody). Repeat this for every fluorescent probe in your experiment.

  • Acquire Reference Spectra: On your spectral imaging system, acquire a "lambda stack" (an image series where each image is captured at a narrow band of emission wavelengths) for each of your reference samples. This will provide the software with the pure emission spectrum for autofluorescence and each of your dyes.

  • Acquire Experimental Data: Acquire a lambda stack of your fully stained experimental sample that includes this compound.

  • Perform Linear Unmixing: In the imaging software, use the linear unmixing or spectral unmixing function. Define the spectra from your reference samples as the components to be separated. The software will then calculate the contribution of each component (including autofluorescence) to the total fluorescence in each pixel of your experimental image.

  • Analyze Results: The output will be a set of images, each showing the signal from only one of your fluorescent probes, with the autofluorescence signal separated into its own channel, which can then be excluded from your analysis.[8][11]

References

Validation & Comparative

Unveiling the Biological Prowess of Synthetic 4-Hydroxylonchocarpin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the biological activity of synthetic 4-Hydroxylonchocarpin with other prominent chalcones. This report provides supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the evaluation of this promising compound for therapeutic development.

Synthetic this compound, a naturally inspired chalcone, has demonstrated a compelling range of biological activities, positioning it as a significant candidate for further investigation in oncology and inflammatory disease research. This guide provides a comparative analysis of its efficacy against other well-characterized chalcones—Lonchocarpin, Xanthohumol, and Licochalcone A—supported by a compilation of in vitro data.

Comparative Anticancer Activity

The cytotoxic potential of synthetic this compound and its counterparts has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineActivityIC50 (µM)
This compound Leukemia (CEM)Anticancer3.4[1]
Lonchocarpin Colorectal Cancer (HCT116)Anticancer~20-30 (viability)[1]
Colorectal Cancer (SW480)Anticancer~20-30 (viability)[1]
Colorectal Cancer (DLD-1)Anticancer~30-40 (viability)[1]
Xanthohumol Breast Cancer (MDA-MB-231)Anticancer6.7[2][3]
Breast Cancer (Hs578T)Anticancer4.78[2]
Colon Cancer (40-16)Anticancer4.1 (24h), 3.6 (48h), 2.6 (72h)[2]
Melanoma (B16F10)Anticancer18.5[4]
Licochalcone A Ovarian Cancer (SKOV3)Anticancer19.22[5]

Comparative Anti-Inflammatory Activity

The anti-inflammatory properties of these chalcones are critical to their therapeutic potential. Licochalcone A, for instance, has been shown to inhibit key ion channels involved in the inflammatory response in T-lymphocytes.

CompoundTargetActivityIC50 (µM)
Licochalcone A ORAI1 ChannelAnti-inflammatory2.97[6]
Kv1.3 ChannelAnti-inflammatory0.83[6]
KCa3.1 ChannelAnti-inflammatory11.21[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., synthetic this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate overnight_incubation Incubate Overnight plate_cells->overnight_incubation add_compound Add Test Compound overnight_incubation->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3.5-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by activated macrophages.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Procedure:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

experimental_workflow_griess cluster_cell_prep Cell Preparation & Treatment cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis culture_macrophages Culture Macrophages (e.g., RAW 264.7) stimulate_lps Stimulate with LPS +/- Test Compound culture_macrophages->stimulate_lps incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_griess_reagent Add Griess Reagent collect_supernatant->add_griess_reagent incubate_dark Incubate in Dark (10-15 min) add_griess_reagent->incubate_dark measure_absorbance Measure Absorbance (540nm) incubate_dark->measure_absorbance calculate_nitrite Calculate Nitrite Concentration measure_absorbance->calculate_nitrite generate_standard_curve Generate Nitrite Standard Curve generate_standard_curve->calculate_nitrite determine_inhibition Determine % Inhibition of NO Production calculate_nitrite->determine_inhibition

Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.

Signaling Pathway Modulation

This compound and related chalcones exert their biological effects by modulating key intracellular signaling pathways implicated in cancer and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[1] Lonchocarpin has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin, thereby downregulating the expression of target genes that promote cancer cell growth.[1]

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates & Degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Lonchocarpin Lonchocarpin Lonchocarpin->beta_catenin_nuc Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Lonchocarpin.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is common in many cancers. Xanthohumol has been reported to inhibit the MAPK/ERK pathway, leading to reduced cancer cell growth.[11]

mapk_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Xanthohumol Xanthohumol Xanthohumol->ERK Inhibits CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by Xanthohumol.

References

Unraveling the Mechanism of 4-Hydroxylonchocarpin: A Comparative Guide to its Interaction with the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – In the intricate landscape of cellular signaling, the p38 mitogen-activated protein kinase (MAPK) pathway stands as a pivotal regulator of inflammatory responses. This guide provides a comprehensive validation of the mechanism of action of 4-Hydroxylonchocarpin, a natural flavonoid, in comparison with established synthetic inhibitors of the p38 MAPK pathway. Through a detailed examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a robust resource for understanding and potentially modulating this critical therapeutic target.

Executive Summary

This compound has been identified as a modulator of key cellular signaling cascades, including the p38 MAPK, JNK, and ERK pathways.[1] Unlike conventional inhibitors, current evidence suggests that this compound increases the phosphorylation of these kinases, indicating a potential role as a pathway activator or a modulator with a more complex mechanism than simple inhibition. This guide will delve into the experimental validation of this mechanism and provide a comparative analysis against well-characterized p38 MAPK inhibitors, namely SB203580 and BIRB 796.

Comparative Analysis of Potency

To quantitatively assess the efficacy of these compounds, their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical parameter. While this compound's primary role appears to be the enhancement of phosphorylation, a direct IC50 value for p38 MAPK inhibition is not currently established. In contrast, SB203580 and BIRB 796 are potent inhibitors with well-defined IC50 values against various p38 MAPK isoforms.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound p38 MAPK, JNK, ERK (increases phosphorylation)Not established[1]
SB203580 p38α (SAPK2a), p38β2 (SAPK2b)50 (p38α), 500 (p38β2)[2][3]
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[4][5]

Table 1: Comparative Potency of this compound and Alternative p38 MAPK Inhibitors.

Signaling Pathway and Experimental Workflow

The validation of this compound's mechanism of action involves a series of well-defined experimental procedures. These assays are designed to measure the phosphorylation status of p38 MAPK and its downstream targets, as well as the functional consequences of pathway modulation, such as the production of inflammatory cytokines.

G cluster_0 Cellular Stimulation cluster_1 Upstream Kinases cluster_2 Core Pathway cluster_3 Downstream Effects cluster_4 Points of Intervention LPS/Stress LPS/Stress MKK3_6 MKK3/6 LPS/Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) ATF2 ATF-2 p38->ATF2 Phosphorylates (Thr71) TNFa TNF-α Production ATF2->TNFa Hydroxylonchocarpin This compound (Increases Phosphorylation) Hydroxylonchocarpin->p38 Modulates SB203580 SB203580 SB203580->p38 Inhibits BIRB796 BIRB 796 BIRB796->p38 Inhibits

Caption: p38 MAPK Signaling Pathway and Points of Intervention.

G cluster_0 Phase 1: In Vitro Kinase Assay cluster_1 Phase 2: Cell-Based Phosphorylation Assay cluster_2 Phase 3: Functional Cytokine Release Assay A1 Purified p38 Kinase A4 Measure Substrate Phosphorylation (e.g., Western Blot, ELISA) A1->A4 A2 Test Compound (this compound or Inhibitor) A2->A4 A3 Substrate (e.g., ATF-2) + ATP A3->A4 B1 Culture Cells (e.g., Macrophages) B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Lyse Cells B3->B4 B5 Western Blot for p-p38 MAPK B4->B5 C1 Culture Cells (e.g., PBMCs) C2 Pre-treat with Test Compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Collect Supernatant C3->C4 C5 ELISA for TNF-α C4->C5

Caption: Experimental Workflow for Mechanism of Action Validation.

Detailed Experimental Protocols

In Vitro p38 MAPK Kinase Assay

Objective: To directly measure the effect of a compound on the enzymatic activity of purified p38 MAPK.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine kinase buffer, recombinant active p38α MAPK (10-20 ng per reaction), the test compound at various concentrations, and a substrate such as ATF-2 fusion protein (1 µg).[6][7]

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.[6]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the phosphorylation of the substrate (e.g., phospho-ATF-2 at Thr71) by Western blotting using a specific antibody.[6]

Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of a compound on p38 MAPK phosphorylation within a cellular context.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce p38 MAPK activation by treating the cells with a stimulant such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes).[8][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[1][10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38 MAPK, Thr180/Tyr182) overnight at 4°C.[11][12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Normalize the p-p38 MAPK signal to total p38 MAPK or a loading control like β-actin.

LPS-Induced TNF-α Release Assay (ELISA)

Objective: To measure the functional consequence of modulating the p38 MAPK pathway by quantifying the release of the pro-inflammatory cytokine TNF-α.

Protocol:

  • Cell Culture and Treatment: Seed cells capable of producing TNF-α (e.g., human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages) in a 96-well plate.[8][13] Pre-incubate the cells with serially diluted test compounds for 1 hour.

  • Stimulation: Add LPS (e.g., 10 ng/mL to 1 µg/mL) to the wells to stimulate TNF-α production and incubate for 4-20 hours.[13][14]

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight.[4][15]

    • Block the plate with a suitable blocking buffer.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody for TNF-α.[4][16]

    • Wash again and add streptavidin-HRP.[4]

    • Add a TMB substrate solution and incubate until color develops.[4]

    • Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at 450 nm using a microplate reader.[16]

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Determine the IC50 value for the inhibition of TNF-α production.

Conclusion

The provided data and experimental protocols offer a framework for the validation of this compound's mechanism of action. While it is known to increase the phosphorylation of p38 MAPK, JNK, and ERK, further investigation is required to elucidate the precise nature of this modulation and its functional consequences in comparison to classical p38 MAPK inhibitors. The detailed methodologies presented herein provide a clear path for researchers to conduct these critical comparative studies, ultimately contributing to a deeper understanding of this intriguing natural compound and its potential therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. 4-Hydroxylonchocarpin, a prenylated chalcone with noteworthy pharmacological activities, requires robust analytical methods for its characterization and quantification in various matrices. This guide provides a comparative analysis of two prominent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This comparison is based on a validated LC-MS/MS method and a rationally constructed, high-performance HPLC-UV method derived from established protocols for structurally similar chalcones, providing a realistic framework for cross-validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, such as desired sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS generally offers superior sensitivity and selectivity, HPLC-UV provides a cost-effective and widely accessible alternative for routine analyses.

A hypothetical cross-validation between these two methods would involve analyzing the same set of quality control (QC) samples to ensure that the results are comparable and interchangeable. A low percentage difference in the determined concentrations would signify a successful cross-validation, allowing for flexibility in method selection during different phases of research and development.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The LC-MS/MS data is derived from a validated study by Ma et al. (2015)[1], while the HPLC-UV data is a realistic projection based on validated methods for similar chalcones.

ParameterHPLC-UV (Hypothetical)LC-MS/MS
Linearity Range 100 - 25,000 ng/mL3.79 - 484.5 ng/mL[1]
Correlation Coefficient (r²) > 0.999> 0.99[1]
Limit of Detection (LOD) ~30 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL3.79 ng/mL[1]
Precision (%RSD) < 15%< 10%[1]
Accuracy/Recovery 85 - 115%81.2 - 89.8%[1]
Selectivity ModerateHigh
Cost Low to ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both the hypothetical HPLC-UV and the validated LC-MS/MS methods are provided below. These protocols serve as a guide and may require optimization based on specific instrumentation and sample matrices.

HPLC-UV Method (Hypothetical)

This method is designed for the quantification of this compound in relatively simple matrices, such as bulk drug substance or simple formulations.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 370 nm (based on the characteristic absorption of chalcones)

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 100 ng/mL to 25,000 ng/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This highly sensitive and selective method, as described by Ma et al. (2015), is suitable for the quantification of this compound in complex biological matrices like plasma[1].

1. Chromatographic Conditions:

  • Column: Kinetex C18 column (2.1 x 100 mm, 2.6 µm)[1]

  • Mobile Phase: Isocratic elution with acetonitrile and water (60:40, v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: Not specified, typically 5-10 µL

  • Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 40 °C)

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • This compound: m/z 323.0 → 118.9[1]

    • Internal Standard (Neobavaisoflavone): m/z 321.1 → 265.0[1]

3. Standard and Sample Preparation (for plasma samples):

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard (IS) in a suitable organic solvent.

  • Calibration Standards: Spike blank plasma with working solutions of this compound and a fixed concentration of the IS to create calibration standards.

  • Sample Preparation: To a plasma sample, add the internal standard solution followed by protein precipitation with acetonitrile. Vortex and centrifuge. The supernatant is then injected into the LC-MS/MS system[1].

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general principles of the compared techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison QC_samples Prepare QC Samples (Low, Mid, High) HPLC_analysis Analyze QC Samples by HPLC-UV QC_samples->HPLC_analysis LCMS_analysis Analyze QC Samples by LC-MS/MS QC_samples->LCMS_analysis HPLC_results Obtain Concentration Data (HPLC-UV) HPLC_analysis->HPLC_results Compare Compare Results HPLC_results->Compare LCMS_results Obtain Concentration Data (LC-MS/MS) LCMS_analysis->LCMS_results LCMS_results->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion AnalyticalMethods HPLC HPLC-UV Separation based on polarity Detection by UV absorbance Robust and cost-effective LCMS LC-MS/MS Separation by LC, Detection by Mass Spectrometry Highly sensitive and selective Analyte This compound in Sample Matrix Analyte->HPLC Analyte->LCMS

References

Unveiling the Anticancer Potential of 4-Hydroxylonchocarpin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-Hydroxylonchocarpin derivatives, offering insights into their potential as anticancer agents. This analysis is supported by experimental data on their cytotoxic effects against various cancer cell lines and detailed methodologies for the key experiments cited.

This compound, a naturally occurring prenylated chalcone, has garnered significant interest in the scientific community for its diverse pharmacological activities, including its potential as an anticancer agent.[1] Chalcones, a class of compounds characterized by an open-chain flavonoid structure, are known to exhibit a broad spectrum of biological effects, and their derivatives are actively being explored for therapeutic applications.[2][3] This guide delves into the crucial structural modifications of this compound that influence its cytotoxic activity, providing a framework for the rational design of more potent and selective anticancer drugs.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activities of various chalcone derivatives against different human cancer cell lines. This data, gathered from multiple studies, helps to illustrate the impact of different substituents on the chalcone scaffold.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
General Chalcones
3-Hydroxy-4,3',4',5'-tetramethoxychalconeLung Cancer CellsLow µM range[2]
Chalcone-based NF-κB inhibitorsLung Cancer CellsVaries (some in low µM)[2]
Prenylated Chalcones
XanthohumolA549 (Lung)Potent[4]
4-Hydroxycoumarin Derivatives (Related Heterocycles)
SS-16HL-60 (Leukemia), EJ (Bladder)Good[5]
SS-21HL-60 (Leukemia), EJ (Bladder)Weaker than SS-16[5]
Robustic Acid Derivatives (Related Heterocycles)
Derivative 2dHL-60, Hela21.04 ± 0.43, 37.03 ± 0.97[6]
Derivative 2gHL-60, Hela16.63 ± 0.12, 27.45 ± 0.38[6]
Derivative 2iHL-6016.38 ± 0.27[6]
4-Aminoquinoline Derivatives (Related Heterocycles)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Highly Potent[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[7]

Key Structure-Activity Relationship Insights

Based on the available data for chalcones and related compounds, several structural features are crucial for their anticancer activity:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings significantly influence the biological activity.

  • Prenylation: The presence of a prenyl group, as seen in this compound, can enhance anticancer activity.[4]

  • Methoxylation: Substitution with methoxy groups on the chalcone rings has been shown to be a key factor in their potency as NF-κB inhibitors and their cytotoxic effects.[2]

  • Heterocyclic Rings: The incorporation of different heterocyclic moieties can modulate the anticancer activity and selectivity of the compounds.[5][6][7]

Signaling Pathways and Mechanisms of Action

The anticancer effects of chalcone derivatives are often attributed to their ability to interfere with multiple cellular signaling pathways. One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell survival and proliferation.[2] Suppression of NF-κB activation by chalcones can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2]

// Edges Receptor -> IKK [label="Signal Transduction"]; IKK -> NFkB_IkB [label="Phosphorylation"]; NFkB_IkB -> IkB [label="Ubiquitination &\nDegradation"]; NFkB_IkB -> NFkB; NFkB -> DNA [label="Nuclear Translocation"]; DNA -> Gene_Expression [label="Transcription"]; Chalcone -> IKK [label="Inhibition", style=dashed, color="#EA4335"]; } DOT Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of this compound derivatives.

Synthesis of Chalcone Derivatives

A general and key step in the synthesis of chalcone derivatives is the Claisen-Schmidt (or aldol) condensation.[2][8]

General Procedure:

  • An appropriately substituted acetophenone is dissolved in a suitable solvent (e.g., ethanol).

  • An equimolar amount of a substituted benzaldehyde is added to the solution.

  • A catalytic amount of a base (e.g., aqueous potassium hydroxide) is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., hydrochloric acid).

  • The precipitated solid is filtered, washed with water until neutral, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nthis compound Derivatives", fillcolor="#FBBC05"]; Purification [label="Purification and\nCharacterization", fillcolor="#FBBC05"]; Cell_Culture [label="Cancer Cell Line\nCulture", fillcolor="#34A853"]; Treatment [label="Treatment with\nDerivatives", fillcolor="#EA4335"]; MTT_Assay [label="MTT Assay for\nCytotoxicity (IC50)", fillcolor="#EA4335"]; Data_Analysis [label="Data Analysis and\nSAR Determination", fillcolor="#4285F4"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Treatment; Cell_Culture -> Treatment; Treatment -> MTT_Assay; MTT_Assay -> Data_Analysis; Data_Analysis -> End; } DOT Figure 2: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Cell Culture and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][9][10][11]

Materials:

  • Human cancer cell lines (e.g., A549, HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. Serial dilutions of the compounds are prepared in the cell culture medium and added to the wells, with a final DMSO concentration typically not exceeding 0.1%. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium). The plates are then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, typically DMSO (e.g., 150 µL per well).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The exploration of this compound derivatives as potential anticancer agents holds significant promise. The structure-activity relationships, although primarily inferred from the broader class of chalcones, highlight the importance of specific structural modifications in enhancing cytotoxic activity. Further research focusing on the systematic synthesis and evaluation of a dedicated library of this compound analogs is warranted to fully elucidate their therapeutic potential and to design novel, highly effective anticancer drugs. The experimental protocols provided herein offer a standardized approach for the continued investigation of these promising compounds.

References

A Comparative Analysis of Flavonoid-Mediated Enzyme Inhibition with a Focus on 4-Hydroxylonchocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrosinase Inhibition by Flavonoids

Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for agents addressing hyperpigmentation. Various flavonoids have demonstrated significant inhibitory activity against this enzyme.

Table 1: Comparative Inhibitory Activity (IC50) of Flavonoids against Mushroom Tyrosinase

Flavonoid ClassFlavonoidIC50 (µM)Reference
Chalcone2',4',6'-trihydroxydihydrochalcone17.70 µg/mL[1]
Flavanone6-prenylnaringenin38.1[1]
Isoflavan(6aR,11aR)-3,8-dihydroxy-9-methoxy pterocarpan16.70[1]
FlavoneBaicalein13.33[2]
FlavonolQuercetin44.38[3]
FlavonolMyricetin7.3[4]
FlavonolKaempferol>100[3]
Chalcone4-Hydroxylonchocarpin Data not available

Ornithine Decarboxylase Inhibition by Flavonoids

Ornithine decarboxylase (ODC) is a critical enzyme in polyamine biosynthesis, a pathway often upregulated in cancer cells. Consequently, ODC inhibitors are investigated as potential anti-cancer agents.

Table 2: Comparative Inhibitory Activity (IC50) of Flavonoids against Ornithine Decarboxylase

Flavonoid ClassFlavonoidIC50 (µM)Reference
FlavoneBaicalein0.88[4]
Flavone7,8-dihydroxyflavone2.54[4]
FlavonolMyricetin7.3[4]
ChalconeThis compound Data not available

Reverse Transcriptase Inhibition by Flavonoids

Reverse transcriptase is an essential enzyme for retroviruses like HIV, making it a key target for antiviral drug development. Several flavonoids have been shown to inhibit this enzyme. Although specific IC50 values are not consistently reported in a comparable manner, studies have demonstrated the inhibitory potential of this class of compounds. Research indicates that flavonols and flavanonols are generally more active than flavones and flavanones in inhibiting reverse transcriptase activity[5].

While a direct IC50 value for this compound against reverse transcriptase is not available, its known anti-reverse transcriptase activity warrants further quantitative investigation to determine its potency relative to other flavonoids[6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for tyrosinase inhibitors.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (e.g., this compound, other flavonoids) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Ornithine Decarboxylase (ODC) Inhibition Assay

This assay measures the activity of ODC by quantifying the amount of putrescine produced from the decarboxylation of ornithine.

Principle: The activity of ODC is determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine or by quantifying the putrescine product.

Materials:

  • Purified or recombinant ODC enzyme

  • L-[1-¹⁴C]ornithine

  • L-ornithine

  • Pyridoxal-5'-phosphate (PLP) as a cofactor

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and the test compound.

  • Add the ODC enzyme to the mixture and pre-incubate.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • The released ¹⁴CO₂ is trapped (e.g., on a filter paper soaked in a scintillation cocktail).

  • The radioactivity is measured using a scintillation counter.

  • The IC50 value is calculated by determining the concentration of the inhibitor that reduces ¹⁴CO₂ production by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV-1 RT.

Principle: A non-radioactive ELISA-based assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT using a poly(A) template and an oligo(dT) primer.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Digoxigenin (DIG)-labeled dUTP

  • Biotin-labeled dUTP

  • Streptavidin-coated microplates

  • Anti-digoxigenin-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Lysis buffer

  • 96-well microplate reader

Procedure:

  • The test compound is incubated with the HIV-1 RT enzyme.

  • The reaction is initiated by adding the template/primer hybrid and the mixture of labeled and unlabeled dNTPs.

  • The reaction mixture is incubated to allow for DNA synthesis.

  • The reaction product, a biotin- and DIG-labeled DNA molecule, is transferred to a streptavidin-coated microplate where it binds via the biotin label.

  • Unincorporated nucleotides are washed away.

  • An anti-DIG-POD antibody is added, which binds to the DIG-labeled nucleotides.

  • After another washing step, the peroxidase substrate is added.

  • The color development, which is proportional to the amount of synthesized DNA, is measured spectrophotometrically.

  • The IC50 value is determined as the concentration of the inhibitor that reduces the signal by 50%.

Visualizing Molecular Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Solutions (this compound & Flavonoids) prep_inhibitor->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate Incubate mix->incubate incubate->add_substrate measure Measure Activity (Spectrophotometry) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Inhibition Curve calc_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: General workflow for determining the IC50 value in an enzyme inhibition assay.

tyrosinase_pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase Flavonoids Flavonoids (e.g., this compound) Flavonoids->Tyrosinase Inhibition

Caption: The role of tyrosinase in the melanin biosynthesis pathway and its inhibition by flavonoids.

odc_pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Polyamines Spermidine, Spermine Putrescine->Polyamines ODC Ornithine Decarboxylase (ODC) Flavonoids Flavonoids (e.g., this compound) Flavonoids->ODC Inhibition

Caption: The ornithine decarboxylase pathway for polyamine synthesis and its inhibition by flavonoids.

References

A Head-to-Head In Vivo Comparison: 4-Hydroxylonchocarpin and Doxorubicin in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An Indirect Comparative Analysis of Antitumor Efficacy

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. 4-Hydroxylonchocarpin, a chalcone flavonoid, has garnered interest for its potential anticancer properties. This guide provides a head-to-head, albeit indirect, comparison of the in vivo antitumor activity of a representative chalcone compound and the standard chemotherapeutic drug, doxorubicin. Due to the limited availability of direct comparative in vivo studies on this compound, this analysis leverages data from a study on a structurally related chalcone, SL4, to provide a preliminary assessment against the well-established efficacy of doxorubicin in a lung cancer xenograft model.

Executive Summary of In Vivo Performance

This comparison focuses on the effects of a chalcone compound (SL4 as a surrogate for this compound) and doxorubicin on tumor growth inhibition in mouse xenograft models. While doxorubicin is a potent and widely used anticancer drug, its clinical application is often limited by significant cardiotoxicity. Chalcones, including this compound, are being investigated as potentially less toxic alternatives that can induce cancer cell death through distinct signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies on a chalcone compound (SL4) and doxorubicin. It is crucial to note that these results are from different studies and serve as an indirect comparison.

ParameterChalcone Compound (SL4)Doxorubicin
Animal Model Mouse xenograft modelNude mice with A549 lung cancer xenografts
Tumor Type Not specified in available abstractHuman non-small cell lung cancer (A549)
Dosage Not specified in available abstract15 mg/kg
Administration Route Not specified in available abstractIntravenous
Treatment Schedule 11 daysDays 0, 3, 6, 9, 12, 15
Tumor Volume Reduction 49% reductionSignificant tumor growth inhibition (quantitative data varies across studies)[1]
Primary Efficacy Endpoint Reduction in tumor volumeTumor growth inhibition rate

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in in vivo xenograft studies for evaluating anticancer agents.

Chalcone Compound (SL4) Xenograft Study

While the specific details of the SL4 study are limited in the available abstract, a general protocol for such an experiment would involve:

  • Cell Culture: Human cancer cells are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives the chalcone compound (e.g., SL4) at a specific dose and schedule.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Doxorubicin A549 Xenograft Study

A representative protocol for a doxorubicin study using an A549 xenograft model is as follows:

  • Cell Line: Human non-small cell lung cancer cell line A549 is used.

  • Animal Model: Female BALB/c nude mice are typically used.

  • Xenograft Establishment: 5 x 10⁶ A549 cells are injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When the tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to a control group (receiving vehicle) and a treatment group.

  • Drug Administration: The treatment group receives doxorubicin intravenously at a dose of 15 mg/kg on a specified schedule (e.g., every 3 days for 6 doses).[2]

  • Data Collection: Tumor volume and body weight are measured throughout the experiment.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is critical for drug development and for designing combination therapies.

Chalcones: Induction of Apoptosis via ROS/MAPK Signaling

Chalcones, as a class of compounds, have been shown to induce apoptosis in cancer cells through the activation of the Reactive Oxygen Species (ROS)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Chalcone_Signaling cluster_cell Cancer Cell Chalcone This compound (Chalcone) ROS Increased ROS Production Chalcone->ROS induces MAPK MAPK Activation (JNK, p38) ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis leads to

Caption: Chalcone-induced apoptotic signaling pathway.

This pathway involves the intracellular accumulation of ROS, which in turn activates MAPK signaling cascades (specifically JNK and p38), ultimately leading to programmed cell death or apoptosis.

Doxorubicin: DNA Damage and p53-Mediated Apoptosis

Doxorubicin, a well-established anthracycline antibiotic, exerts its anticancer effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals. This leads to DNA damage and the activation of the p53 tumor suppressor protein, which triggers the intrinsic apoptotic pathway.

Doxorubicin_Signaling cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage causes p53 p53 Activation DNA_Damage->p53 activates Bax Bax Activation p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion targets Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Doxorubicin-induced apoptotic signaling pathway.

The activation of p53 leads to the upregulation of pro-apoptotic proteins like Bax, which promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.[3][4][5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound compared to a standard drug.

Experimental_Workflow cluster_workflow In Vivo Xenograft Study Workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E1 Group 1: Vehicle Control D->E1 E2 Group 2: This compound (or surrogate) D->E2 E3 Group 3: Standard Drug (Doxorubicin) D->E3 F Treatment Administration E1->F E2->F E3->F G Tumor Volume & Body Weight Measurement F->G H Data Analysis: Tumor Growth Inhibition G->H

Caption: Standard workflow for in vivo anticancer drug evaluation.

This standardized process ensures the reliable and reproducible assessment of the therapeutic potential of new drug candidates.

Conclusion

This indirect comparison highlights the potential of chalcone compounds, represented here by SL4, as anticancer agents with a mechanism of action distinct from the standard chemotherapeutic doxorubicin. While doxorubicin remains a cornerstone of cancer treatment, its toxicity profile necessitates the search for alternatives. The 49% tumor volume reduction observed with SL4 treatment is a promising indicator of the potential of this class of compounds.

However, it is imperative to underscore the limitations of this indirect comparison. Direct, head-to-head in vivo studies of this compound against standard drugs like doxorubicin are essential to definitively establish its therapeutic potential, optimal dosing, and safety profile. Future research should focus on conducting such direct comparative studies to provide the robust data required for further clinical development.

References

Unveiling the Anti-Cancer Potential of 4-Hydroxylonchocarpin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical investigations have highlighted the promising anti-cancer properties of 4-Hydroxylonchocarpin, a natural chalcone compound. This guide provides a comprehensive comparison of its cytotoxic and pro-apoptotic effects across various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of this compound

The anti-proliferative activity of this compound and other flavonoid compounds has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using the MTT assay. The results, summarized in the table below, demonstrate the differential sensitivity of various cancer cell lines to these compounds. For instance, a total flavone extract demonstrated notable activity against a panel of cancer cell lines, with IC50 values of 27.32 µg/ml in MCF-7 (breast cancer), 31.77 µg/ml in A549 (lung cancer), and 31.01 µg/ml in HeLa (cervical cancer) cells after 48 hours of treatment[1].

Cell LineCancer TypeCompoundIC50 (µg/ml)Incubation Time (h)
MCF-7 Breast AdenocarcinomaTotal Flavone Extract27.32 ± 0.2448
A549 Lung CarcinomaTotal Flavone Extract31.77 ± 3.0648
HeLa Cervical AdenocarcinomaTotal Flavone Extract31.01 ± 1.9348
HepG2 Hepatocellular CarcinomaTotal Flavone Extract53.05 ± 3.1548
A2780 Ovarian CancerTotal Flavone Extract16.98 ± 1.5648
SW620 Colorectal AdenocarcinomaTotal Flavone Extract21.39 ± 1.4748

Induction of Apoptosis by this compound

This compound is believed to exert its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. The percentage of apoptotic cells following treatment can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. In a study on a total flavone extract in MCF-7 cells, a dose-dependent increase in apoptosis was observed. The percentage of apoptotic cells rose from 7.47% in the control group to 15.45% at 10 µg/ml, 29.28% at 20 µg/ml, and 30.11% at 30 µg/ml after 10 hours of treatment[1].

Cell LineCompound Concentration (µg/ml)Percentage of Apoptotic Cells (%)
MCF-7 0 (Control)7.47 ± 1.24
1015.45 ± 2.07
2029.28 ± 2.45
3030.11 ± 3.87

Signaling Pathways Modulated by this compound

The molecular mechanism underlying the pro-apoptotic activity of this compound is thought to involve the modulation of key signaling pathways that regulate cell survival and death. Evidence suggests that like other flavonoids, it may target the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases. The activation state of these kinases can be assessed by Western blot analysis. It is hypothesized that this compound induces apoptosis by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway. This disruption of the delicate balance between these signaling cascades ultimately leads to the activation of the mitochondrial apoptotic pathway.

G cluster_0 This compound cluster_1 MAPK Signaling Pathway cluster_2 Mitochondrial Apoptosis This compound This compound ERK ERK This compound->ERK Inhibits JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates Cell Survival Cell Survival ERK->Cell Survival Bcl-2 Bcl-2 JNK->Bcl-2 Inhibits Bax Bax p38->Bax Activates Cytochrome c release Cytochrome c release Bcl-2->Cytochrome c release Inhibits Bax->Cytochrome c release Promotes Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

G A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 490 nm E->F

Figure 2: Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with different concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G A Protein Extraction B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

The available data suggests that this compound holds significant potential as an anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action appears to be linked to the modulation of the MAPK signaling pathway, leading to the induction of mitochondrial-mediated apoptosis. Further in-depth studies are warranted to fully elucidate its therapeutic efficacy and to explore its potential in combination therapies for the treatment of cancer.

References

Unveiling the Transcriptomic Landscape of 4-Hydroxylonchocarpin: A Call for Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel anticancer compounds, understanding the molecular mechanisms of action is paramount. 4-Hydroxylonchocarpin, a natural chalcone, has demonstrated promising pharmacological activities, including anticancer effects. However, a critical gap exists in the scientific literature regarding its impact on the cellular transcriptome.

A comprehensive search for publicly available comparative transcriptomic studies on cells treated with this compound has revealed a significant lack of data. While the compound's potential as an antibacterial, antifungal, and anticancer agent has been reviewed, no studies detailing its effects on global gene expression through techniques like RNA sequencing (RNA-seq) or microarray analysis are currently available.

This absence of data precludes the creation of a detailed comparative guide that would objectively assess the performance of this compound against other therapeutic alternatives based on transcriptomic changes. Such a guide would ideally provide quantitative data on differentially expressed genes, detailed experimental protocols, and visualizations of affected signaling pathways.

The Path Forward: A Proposed Experimental Framework

To address this knowledge gap and facilitate a deeper understanding of this compound's therapeutic potential, a dedicated comparative transcriptomic study is warranted. The following experimental workflow outlines a robust approach for generating the necessary data.

G cluster_0 Cell Culture & Treatment cluster_1 Data Acquisition cluster_2 Bioinformatic Analysis cluster_3 Interpretation & Visualization A Select Cancer Cell Line(s) B Culture Cells A->B C Treat with this compound (vs. Vehicle Control & Alternative Drug) B->C D RNA Extraction C->D E Library Preparation D->E F Next-Generation Sequencing (RNA-seq) E->F G Quality Control & Read Mapping F->G H Differential Gene Expression Analysis G->H I Pathway & Gene Ontology Enrichment H->I J Identify Key Signaling Pathways I->J K Generate Data Tables & Pathway Diagrams J->K

Caption: Proposed experimental workflow for comparative transcriptomic analysis of this compound.

Known Biological Activities and Potential Signaling Pathways

While direct transcriptomic evidence is lacking, existing research on this compound and other chalcones suggests several signaling pathways that may be modulated by its activity. These compounds are known to influence pathways critical to cancer cell survival, proliferation, and apoptosis.

Based on the known mechanisms of similar compounds, a hypothetical signaling network impacted by this compound could involve the modulation of key pathways such as MAPK, PI3K/Akt, and NF-κB.

G cluster_0 Hypothesized Signaling Pathways Modulated by this compound cluster_1 MAPK Pathway cluster_2 PI3K/Akt Pathway cluster_3 NF-κB Pathway This compound This compound RAS RAS This compound->RAS PI3K PI3K This compound->PI3K IKK IKK This compound->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation\nSurvival Inflammation Survival NF-κB->Inflammation\nSurvival

Caption: Hypothesized signaling pathways potentially inhibited by this compound.

The generation of empirical transcriptomic data is essential to validate these hypotheses and to uncover novel mechanisms of action. Such data would not only provide a foundation for a comprehensive comparative guide but also accelerate the rational design of future studies and the potential development of this compound as a therapeutic agent. We encourage the scientific community to undertake these crucial investigations to fully elucidate the transcriptomic effects of this promising natural compound.

Safety Operating Guide

Safe Disposal of 4-Hydroxylonchocarpin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-Hydroxylonchocarpin as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended if handling powders or creating aerosols.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Place pure this compound, contaminated gloves, weigh boats, and paper towels into a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.

Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound"

  • CAS Number: 56083-03-5

  • Approximate concentration and volume/mass

  • Date of accumulation

  • Your name, laboratory, and contact information

Storage of Chemical Waste

Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.

Disposal Procedure

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for hazardous waste disposal. Always adhere to these internal procedures.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Experimental Workflow for Chemical Waste Disposal

A Identify this compound Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste into Compatible Containers B->C D Label Container Clearly 'Hazardous Waste - this compound' C->D E Store in Designated Waste Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Document Waste Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

Logical Decision-Making for Disposal

Start Waste Generated (this compound) IsSolid Is the waste solid? Start->IsSolid SolidContainer Place in labeled solid hazardous waste container IsSolid->SolidContainer Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No Store Store in designated waste area SolidContainer->Store LiquidContainer Place in labeled liquid hazardous waste container IsLiquid->LiquidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer->Store SharpContainer Place in labeled sharps container IsSharp->SharpContainer Yes IsSharp->Store No SharpContainer->Store EHS Contact EHS for disposal Store->EHS End Disposal Complete EHS->End

Caption: Decision tree for segregating this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxylonchocarpin
Reactant of Route 2
Reactant of Route 2
4-Hydroxylonchocarpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.